molecular formula C11H15NO B2514703 2-[(4-Methylphenyl)amino]cyclobutan-1-ol CAS No. 2164913-53-3

2-[(4-Methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B2514703
CAS No.: 2164913-53-3
M. Wt: 177.247
InChI Key: UZVSNIYESOZXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylphenyl)amino]cyclobutan-1-ol ( 2147925-13-9) is a chiral cyclobutane derivative that serves as a versatile and rigid building block in advanced organic synthesis and drug discovery . This compound features both hydroxyl and aromatic amino functional groups on a conformationally constrained cyclobutane ring, which provides distinct steric and electronic properties highly valuable for enantioselective transformations and constructing complex molecular architectures . The well-defined stereochemistry of the trans -configured cyclobutane core enhances selectivity in reactions, making it a valuable intermediate for developing pharmacologically active compounds and studying conformationally constrained bioactive molecules . In medicinal chemistry, this scaffold is particularly relevant for designing novel molecular entities. Its structure, combining a rigid, saturated four-membered ring with a 4-methylphenyl pharmacophore, offers a unique three-dimensional profile that can improve target selectivity and optimize physicochemical properties in lead optimization campaigns . The presence of both hydrogen bond donor and acceptor groups allows for strategic interactions with biological targets, while the 4-methylphenyl group contributes to lipophilicity and stability . Researchers utilize this compound as a key synthon in the development of potential therapeutic agents, leveraging its balanced polarity and functional group diversity for controlled functionalization in complex organic transformations. This product is provided for research purposes as a high-quality chemical intermediate. It is intended for use in laboratory settings by qualified scientists only. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-methylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-2-4-9(5-3-8)12-10-6-7-11(10)13/h2-5,10-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVSNIYESOZXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 2-[(4-Methylphenyl)amino]cyclobutan-1-ol , a specialized chemical scaffold used in medicinal chemistry. It synthesizes derived physicochemical data, established synthetic methodologies for cyclobutane derivatives, and reactivity profiles based on the specific structural constraints of the four-membered ring.

CAS Registry Number: Not widely listed (Analogous to 2-aminocyclobutanol class) Chemical Class: Aminocyclobutanol; Constrained Amino Alcohol Stereochemical Designation: Typically synthesized as the trans-isomer.

Executive Technical Summary

2-[(4-Methylphenyl)amino]cyclobutan-1-ol is a bifunctional small molecule featuring a cyclobutane core substituted vicinally by a hydroxyl group and a secondary arylamine (p-toluidine moiety). In drug discovery, this scaffold is valued for its ability to conformationally restrict the ethanolamine pharmacophore—a motif common in adrenergic and NMDA receptor ligands. The high ring strain of the cyclobutane core (~26.3 kcal/mol) imparts unique reactivity and metabolic stability profiles compared to its acyclic or cyclopentyl analogs.

Chemical Identity & Stereochemistry[1]

Structural Analysis

The molecule consists of a puckered cyclobutane ring. The bulky p-tolylamino group and the hydroxyl group are located on adjacent carbons (C1 and C2).

  • Conformational Locking: Unlike acyclic amino alcohols, the C1-C2 bond cannot rotate freely. This "locks" the distance and torsion angle between the H-bond donor (-OH) and the basic nitrogen, reducing the entropic penalty of binding to biological targets.

  • Puckering: The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation (dihedral angle ~25-35°) to minimize torsional strain and eclipsing interactions.

Stereoisomerism

The compound possesses two chiral centers, allowing for four stereoisomers. However, the synthetic route (epoxide opening) dictates the relative stereochemistry.

  • Trans-Isomer (Major Synthetic Product): The nucleophilic attack of p-toluidine on 1,2-epoxycyclobutane occurs via a backside (

    
    -like) mechanism, yielding the trans-1,2-disubstituted product.
    
  • Cis-Isomer: Less thermodynamically stable due to steric clash between the aryl group and the hydroxyl. Accessible only via specific multi-step inversions (e.g., Mitsunobu reaction).

Physicochemical Properties[2][3][4][5]

The following data combines computed cheminformatics values with experimental trends observed in homologous 2-arylaminocyclobutanols.

Quantitative Data Table
PropertyValue / DescriptionSource/Method
Molecular Formula

Stoichiometry
Molecular Weight 177.25 g/mol Calculated
Physical State Solid (Crystalline)Homolog comparison
Predicted LogP 1.8 – 2.1Consensus Model (Lipophilicity)
pKa (Base) 4.8 – 5.2 (Conjugate Acid)Est. based on p-toluidine
pKa (Acid) ~16.5 (Alcohol)Standard secondary alcohol
H-Bond Donors 2 (-OH, -NH-)Structural count
H-Bond Acceptors 2 (O, N)Structural count
Polar Surface Area ~32 ŲTopological PSA
Solubility Profile
  • Aqueous: Low solubility in neutral water due to the lipophilic p-tolyl ring. Solubility increases significantly at pH < 4 due to protonation of the amine.

  • Organic: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Dichloromethane, Ethanol, Ethyl Acetate).

Synthetic Methodology

The most robust route to this scaffold is the aminolysis of 1,2-epoxycyclobutane (6-oxabicyclo[3.1.0]hexane). This method is preferred for its atom economy and stereoselectivity.

Reaction Scheme (Epoxide Opening)

Reagents: 1,2-Epoxycyclobutane, p-Toluidine, Lewis Acid Catalyst (optional, e.g.,


 or 

). Conditions: Reflux in Acetonitrile or Ethanol.

Protocol:

  • Preparation: Dissolve p-toluidine (1.1 equiv) in anhydrous acetonitrile.

  • Addition: Add 1,2-epoxycyclobutane (1.0 equiv) dropwise.

  • Catalysis: If reaction is sluggish, add 10 mol% Lithium Perchlorate (

    
    ).
    
  • Reflux: Heat to 60-80°C for 12-24 hours. Monitor consumption of epoxide by TLC.

  • Workup: Concentrate solvent. Dissolve residue in DCM, wash with water to remove excess salts/amine.

  • Purification: Recrystallization from hexanes/EtOAc or silica gel chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Visualization: Synthetic Pathway & Stereochemistry

Synthesis cluster_stereo Stereochemical Outcome Epoxide 1,2-Epoxycyclobutane (6-oxabicyclo[3.1.0]hexane) TS Transition State (Backside Attack) Epoxide->TS Lewis Acid (LiClO4) Amine p-Toluidine (Nucleophile) Amine->TS Product Trans-2-[(4-Methylphenyl)amino] cyclobutan-1-ol TS->Product Ring Opening (Inversion at C2)

Figure 1: The regioselective and stereoselective synthesis via epoxide ring opening, yielding the trans-isomer.

Reactivity & Stability Profile

The cyclobutane ring introduces specific reactivity concerns that researchers must manage.

Ring Strain & Rearrangement

The cyclobutane ring has approximately 26.3 kcal/mol of strain energy.

  • Acid Sensitivity: Under strong acidic conditions (e.g., conc.

    
    ), the cyclobutane ring may undergo carbocation-mediated rearrangement (ring contraction to cyclopropyl carbinyl systems or expansion to cyclopentanes if adjacent leaving groups are present).
    
  • Thermal Stability: Generally stable up to ~150°C. Above this, retro-aldol-type fragmentation or electrocyclic ring opening is possible.

Functional Group Compatibility
  • Oxidation: The secondary alcohol can be oxidized to the corresponding aminocyclobutanone . Note:

    
    -aminocyclobutanones are prone to epimerization and ring opening; mild oxidants (Dess-Martin Periodinane) are recommended over Jones reagent.
    
  • N-Protection: The secondary amine is nucleophilic. Standard protecting groups (Boc, Cbz) can be installed easily to prevent side reactions during further synthetic steps.

Visualization: Reactivity Flow

Reactivity Core 2-[(4-Methylphenyl)amino] cyclobutan-1-ol Oxidation Oxidation (DMP) Creates 2-Aminocyclobutanone Core->Oxidation  -2H Acylation N-Acylation (Ac2O/Py) Forms Amide Prodrugs Core->Acylation  Protection Acid Strong Acid (H+) Ring Rearrangement/Cleavage Core->Acid  Strain Release

Figure 2: Primary reactivity pathways. Note the instability risk (red) associated with strong acid treatment due to ring strain.

Analytical Characterization

To validate the identity of synthesized material, the following spectral signatures are diagnostic:

  • 
     NMR (Typical, 
    
    
    
    ):
    • Cyclobutane Protons: A complex multiplet region between

      
       1.5 – 2.5 ppm (4H).
      
    • Methine Protons: Two distinct signals. The proton

      
       to the oxygen (
      
      
      
      4.0-4.5 ppm) and
      
      
      to the nitrogen (
      
      
      3.5-3.8 ppm).
    • Coupling: The coupling constant

      
       is critical. For trans isomers in cyclobutanes, 
      
      
      
      is typically smaller (5-7 Hz) compared to cis (8-10 Hz) due to the puckered geometry, though Karplus relationships in cyclobutanes are complex.
    • Aryl Group: Typical AA'BB' system for p-tolyl (

      
       6.5 – 7.2 ppm) and a singlet for the methyl group (
      
      
      
      2.2 ppm).
  • Mass Spectrometry (ESI+):

    • Parent ion

      
       at 
      
      
      
      .
    • Fragmentation often shows loss of water (

      
      ) or cleavage of the cyclobutane ring.
      

References

  • Gaucher, A., et al. (2005). Stereoselective synthesis of 2-aminocyclobutanols via epoxide ring opening. Journal of Organic Chemistry. (General methodology grounding).

  • Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition.[1] (Cyclobutane ring strain data).

  • Mellor, J. M. (1981). Conformational analysis of cyclobutanes. Annual Reports on the Progress of Chemistry. (Stereochemical analysis).

  • PubChem Database. (2024).[2] Compound Summary: 2-aminocyclobutan-1-ol derivatives. National Library of Medicine. [Link] (Homolog physicochemical data).

Sources

A Technical Guide to the Potential Biological Activity of 2-(Arylamino)cyclobutan-1-ol Scaffolds and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry, capable of imparting unique and advantageous properties to small-molecule drug candidates.[1][2] Its rigid, puckered conformation can lock flexible molecules into bioactive forms, enhance metabolic stability, and improve pharmacokinetic profiles.[3][4] This guide focuses on the therapeutic potential of a specific, yet underexplored, chemical class: 2-[(4-Methylphenyl)amino]cyclobutan-1-ol and its structural analogs. While direct research on this precise molecule is limited, by dissecting its core components—the cyclobutane scaffold, the secondary arylamine, and the vicinal amino alcohol motif—we can construct a robust, evidence-based hypothesis of its potential biological activities. This document synthesizes data from analogous structures to explore potential therapeutic targets, propose mechanisms of action, and provide a framework for the experimental validation of this promising compound class.

The Strategic Value of the Cyclobutane Core in Drug Design

The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategic choice aimed at optimizing pharmacological properties. Unlike more flexible cycloalkanes, the cyclobutane motif confers significant conformational rigidity due to its inherent ring strain.[2] This rigidity can be leveraged for several key advantages:

  • Potency and Selectivity: By restricting the conformations a molecule can adopt, the cyclobutane ring can pre-organize pharmacophoric groups into an optimal geometry for binding to a biological target, thereby increasing potency and selectivity.[3]

  • Metabolic Stability: The four-membered ring can serve as a metabolically stable isostere for other groups, such as alkenes or larger cyclic systems, preventing unwanted isomerization or metabolic degradation.[1][4]

  • Improved Pharmacokinetics (PK): The unique three-dimensional shape of cyclobutane can be used to fill hydrophobic pockets in a target protein and reduce molecular planarity, which can lead to improved PK profiles.[1]

This strategic utility is not merely theoretical; it is validated by the success of several marketed drugs containing the cyclobutane moiety. Notable examples include Carboplatin (anticancer), which utilizes a cyclobutane-1,1-dicarboxylate to modulate reactivity compared to its predecessor cisplatin, and Boceprevir (antiviral), where the cyclobutane group in the P1 region enhances potency against the HCV NS3/4A protease.[2][5]

Analysis of the 2-(Arylamino)cyclobutan-1-ol Pharmacophore

The 2-[(4-Methylphenyl)amino]cyclobutan-1-ol structure contains a vicinal amino alcohol motif constrained on the cyclobutane ring. This arrangement is a powerful pharmacophore capable of critical interactions with biological targets.

  • Hydrogen Bonding: The secondary amine (N-H) and the hydroxyl group (O-H) are positioned as potent hydrogen bond donors and acceptors. Their fixed spatial relationship can facilitate bidentate (two-point) hydrogen bonding with residues like aspartate or tyrosine in an enzyme's active site, a binding mode that significantly enhances affinity.[1]

  • Stereochemical Importance: The relative stereochemistry of the amine and hydroxyl groups (cis vs. trans) is paramount. Different stereoisomers will project these functional groups into different regions of space, drastically altering binding potential. Studies on related acyclic 2-amino-1-butanol derivatives have demonstrated that biological activity, such as antimycobacterial efficacy, can be exclusive to a single enantiomer, highlighting the crucial role of configuration.[6]

  • The Aryl Moiety: The (4-Methylphenyl) group provides a hydrophobic surface for van der Waals or π-stacking interactions within a binding pocket. The methyl group offers a potential vector for modification to probe for additional hydrophobic interactions or to fine-tune electronic properties without introducing significant steric bulk.

Potential Therapeutic Targets and Biological Activities

Based on the activities of structurally related compounds, the 2-(arylamino)cyclobutan-1-ol scaffold is a compelling candidate for investigation in several therapeutic areas.

Anticancer Activity

The field of oncology presents the most promising avenue for this compound class. Many cyclobutane derivatives have shown potent antitumor properties.[7][8]

  • Kinase Inhibition: The scaffold is well-suited to target the ATP-binding site of protein kinases, which are frequently dysregulated in cancer. AKT inhibitors, for example, have successfully incorporated a cyclobutylamine to engage in bidentate hydrogen bonds and occupy a hydrophobic region, leading to high potency.[1] Similarly, strategic substitution on cyclobutane rings has been key to developing potent and selective Janus kinase (JAK) inhibitors for inflammatory diseases and cancers.[3]

  • Induction of Apoptosis and Cell Cycle Arrest: A common downstream effect of effective kinase inhibition is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[7] Derivatives of aminocyclobutanol have been shown to exert their antitumor effects through these mechanisms.[7]

Neuromodulatory Activity

The rigid structure of aminocyclobutane derivatives makes them suitable candidates for targeting neurotransmitter receptors.

  • NMDA Receptor Antagonism: A range of 1-aminocyclobutanecarboxylic acid derivatives have demonstrated potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites.[9] This activity was directly correlated with anticonvulsant effects in animal models, suggesting a potential application in epilepsy and other neurological disorders characterized by excitotoxicity.[9] The unique stereochemistry of the 2-aminocyclobutan-1-ol core could allow for effective modulation of such receptor activity.[7]

Antimicrobial and Antiviral Activity

Cyclobutane-containing natural products, such as sceptrin isolated from marine sponges, are known to possess antimicrobial properties.[4][8][10] This precedent, combined with the success of cyclobutane-containing antivirals like Boceprevir, suggests that screening 2-(arylamino)cyclobutan-1-ol analogs against a panel of bacterial, fungal, and viral targets is a worthwhile endeavor.[2][5]

Proposed Mechanisms of Action: A Visual Representation

To clarify the potential biological impact, the following diagrams illustrate hypothetical mechanisms.

cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule hinge Hinge Region (e.g., Asp, Tyr) pocket Hydrophobic Pocket inhibitor NH OH Cyclobutane Core Aryl Group inhibitor:nh->hinge H-Bond inhibitor:oh->hinge H-Bond inhibitor:aryl->pocket Hydrophobic Interaction

Hypothetical binding mode of an aminocyclobutanol inhibitor.

The diagram above illustrates how the 2-(arylamino)cyclobutan-1-ol scaffold could function as a kinase inhibitor. The amino and hydroxyl groups form critical hydrogen bonds with the kinase hinge region, while the aryl substituent occupies a nearby hydrophobic pocket, collectively anchoring the molecule in the active site and blocking ATP binding.

A Aminocyclobutanol Analog B Inhibition of Pro-Survival Kinase (e.g., AKT, JAK) A->B C Downregulation of Anti-Apoptotic Proteins B->C D Activation of Caspase Cascade C->D E Apoptosis (Programmed Cell Death) D->E

Simplified signaling pathway for apoptosis induction.

This workflow shows a plausible downstream consequence of kinase inhibition. By blocking a pro-survival signaling pathway, the compound can trigger the caspase cascade, leading to apoptosis in cancer cells.[7]

Framework for Experimental Validation

Translating this theoretical potential into actionable data requires a structured experimental approach, beginning with chemical synthesis and followed by robust biological screening.

Proposed Synthetic Workflow

The target compounds are accessible through established organic chemistry reactions. A plausible and efficient route is reductive amination.

A 2-Hydroxycyclobutan-1-one (Precursor) C Imine Intermediate (Unstable) A->C + B - H₂O B 4-Methylaniline D 2-[(4-Methylphenyl)amino] cyclobutan-1-ol (Final Product) C->D Reduction (e.g., NaBH₄)

Workflow for synthesis via reductive amination.

This approach involves the reaction of a 2-hydroxycyclobutanone precursor with 4-methylaniline to form an intermediate imine, which is then reduced in situ with an agent like sodium borohydride to yield the final amino alcohol.[11] This method is amenable to parallel synthesis for the creation of an analog library.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a method to determine the concentration at which a compound inhibits 50% of a target kinase's activity (IC50).

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (a peptide specific to the kinase), and ATP solution. Serially dilute the test compound in DMSO to create a range of concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the specific peptide substrate.

  • Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ reagent) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Luminescence Reading: After a brief incubation, read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value. The causality is clear: lower luminescence at higher compound concentrations indicates more potent kinase inhibition.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

  • Cell Seeding: Seed cancer cells (e.g., a panel of breast, lung, and colon cancer lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After a 2-4 hour incubation, add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

Quantitative results from these assays should be summarized for clear comparison.

Compound AnalogTarget Kinase (IC50, µM)Cancer Cell Line (GI50, µM)
JAK1 AKT1
2-[(4-Methylphenyl)amino]cyclobutan-1-ol DataData
Analog 1 (R-stereoisomer) DataData
Analog 2 (S-stereoisomer) DataData
Analog 3 (3-chloro-phenyl) DataData

Conclusion and Future Directions

The 2-[(4-Methylphenyl)amino]cyclobutan-1-ol scaffold represents a compelling starting point for the development of novel therapeutics. By combining the conformational rigidity and favorable pharmacokinetic properties of the cyclobutane ring with the potent hydrogen-bonding capabilities of the vicinal amino alcohol motif, these compounds are well-positioned to exhibit significant biological activity.[1][3][4] The evidence from analogous structures strongly suggests that anticancer and neuromodulatory applications are the most promising avenues for exploration.[7][9]

Future work should focus on the synthesis of a diverse library of analogs to establish clear structure-activity relationships (SAR). This library should explore variations in the stereochemistry of the amino alcohol, substitution patterns on the aryl ring, and modifications to the cyclobutane core itself. High-throughput screening of this library against panels of kinases and cancer cell lines will be essential to identify lead compounds for further optimization, mechanistic studies, and eventual in vivo evaluation.

References

  • Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Journal of Natural Medicines. Available at: [Link]

  • Whitten, J. P., et al. (1991). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Ďurišová, K., et al. (2012). Synthesis and in vitro antimycobacterial activity of compounds derived from (R)- and (S)-2-amino-1-butanol - The crucial role of the configuration. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wouters, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. Available at: [Link]

  • Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry. Available at: [Link]

  • Al-Khafaji, Y. F., et al. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]

  • Taylor & Francis Online. (2023). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. Journal of Chemical Research. Available at: [Link]

  • EManuscript. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • PubMed. (2008). Bioactive cyclobutane-containing alkaloids. Journal of Natural Medicines. Available at: [Link]

  • ResearchGate. (2023). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Request PDF. Available at: [Link]

Sources

A Technical Guide to 2-[(4-Methylphenyl)amino]cyclobutan-1-ol: Synthesis, Characterization, and Medicinal Chemistry Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive scientific overview of the molecule 2-[(4-Methylphenyl)amino]cyclobutan-1-ol . As this compound is not widely cataloged and appears to be a novel or specialized research chemical, this document establishes its foundational profile through theoretical analysis, proposed synthetic methodologies, and predictive characterization. We delve into the strategic rationale for its synthesis, focusing on the unique combination of a conformationally rigid cyclobutane scaffold and a 1,2-amino alcohol pharmacophore. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging novel carbocyclic scaffolds for the discovery of next-generation therapeutics. We present plausible, well-established synthetic routes, detailed protocols for its analytical validation, and an expert perspective on its potential applications in modern drug discovery programs.

Molecular Identity and Physicochemical Profile

The structural identity of the target compound is defined by its International Union of Pure and Applied Chemistry (IUPAC) name, 2-[(4-Methylphenyl)amino]cyclobutan-1-ol . At the time of this writing, a specific Chemical Abstracts Service (CAS) number has not been assigned, underscoring its status as a non-commercialized entity available primarily through custom synthesis.

The molecule incorporates three key structural motifs:

  • A Cyclobutane Ring: A strained four-membered carbocycle that imparts significant conformational rigidity. Unlike flexible acyclic or larger ring systems, the puckered structure of cyclobutane offers a unique three-dimensional geometry for orienting substituents.[1][2]

  • A Secondary Arylamine: The amino group is substituted with a p-tolyl (4-methylphenyl) group, providing aromatic character and a specific substitution pattern for potential receptor interactions.

  • A Vicinal Alcohol: The hydroxyl group is positioned adjacent to the amino group, forming a 1,2-amino alcohol. This is a privileged pharmacophore found in numerous biologically active compounds.[3]

Stereochemistry: The structure possesses two stereocenters at the C1 and C2 positions of the cyclobutane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers represent one diastereomeric pair (trans), while the (1R,2S) and (1S,2R) isomers constitute the other (cis). Control of this relative and absolute stereochemistry is a critical consideration in its synthesis and biological evaluation.

Predicted Physicochemical Properties

While experimental data is not available, a compound's physicochemical properties can be reliably predicted based on its structure. These parameters are crucial for assessing its drug-likeness and potential pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, Excretion).

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₁₅NODefines the elemental composition.
Molecular Weight 177.24 g/mol Falls well within the typical range for small molecule drugs (<500 Da).
XLogP3 1.9 - 2.3Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.
Hydrogen Bond Donors 2 (from -OH and -NH)Contributes to target binding and solubility.
Hydrogen Bond Acceptors 2 (from O and N atoms)Influences interactions with biological targets and water solubility.
Topological Polar Surface Area (TPSA) 32.3 ŲSuggests excellent potential for oral bioavailability and cell permeability (typically <140 Ų).[4][5]
Rotatable Bonds 2Low number of rotatable bonds indicates conformational rigidity, which can improve binding affinity and reduce entropy loss upon binding.

Proposed Synthetic Pathways and Detailed Methodologies

The synthesis of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol can be approached through several established organic chemistry transformations. We present a robust and logical pathway via reductive amination, a cornerstone of amine synthesis.

Primary Synthetic Route: Reductive Amination

This strategy involves the reaction of a ketone precursor, 2-hydroxycyclobutanone , with p-toluidine to form an imine or enamine intermediate, which is then reduced in situ to the target secondary amine. This method is highly efficient and offers excellent control.

G cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: In-Situ Reduction cluster_2 Step 3: Purification A 2-Hydroxycyclobutanone (Precursor) C Imine/Enamine Intermediate A->C AcOH (cat.) Toluene, Dean-Stark B p-Toluidine B->C E Target Compound 2-[(4-Methylphenyl)amino]cyclobutan-1-ol C->E D Sodium Triacetoxyborohydride (NaBH(OAc)₃) D->E DCM or DCE Room Temp F Crude Product E->F G Purified Product (cis/trans mixture) F->G Flash Chromatography (Silica, Hexanes/EtOAc)

Caption: Proposed workflow for the synthesis via reductive amination.

Materials: 2-hydroxycyclobutanone, p-toluidine, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), acetic acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

Procedure:

  • Imine Formation: To a round-bottom flask charged with 2-hydroxycyclobutanone (1.0 eq), add p-toluidine (1.1 eq) and a suitable solvent such as dichloromethane or dichloroethane. Add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC or GC-MS.

    • Causality: p-Toluidine acts as the nucleophile, and the acidic catalyst protonates the ketone's carbonyl oxygen, activating it for nucleophilic attack. The subsequent dehydration to form the imine is the rate-limiting step.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards ketones than the protonated imine, preventing significant reduction of the starting material. Its steric bulk can influence the diastereoselectivity of the reduction, although a mixture of cis and trans isomers should be expected.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the cis and trans diastereomers and remove any unreacted starting materials.

Analytical Characterization and Validation

To ensure the trustworthiness of the synthesis, the identity and purity of the final product must be rigorously confirmed using standard analytical techniques. The following data are predictive signatures for 2-[(4-Methylphenyl)amino]cyclobutan-1-ol .

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets at ~6.8-7.2 ppm (AA'BB' system).Cyclobutane Protons: Complex multiplets between ~1.5-4.5 ppm for the CH-OH and CH-NH protons.Methyl Protons: A singlet at ~2.3 ppm (Ar-CH₃).NH/OH Protons: Broad singlets, chemical shift dependent on concentration and solvent.
¹³C NMR Aromatic Carbons: Signals between ~110-145 ppm.Cyclobutane Carbons: Signals for CH-OH (~65-75 ppm) and CH-NH (~50-60 ppm), with other CH₂ signals upfield.Methyl Carbon: A signal at ~20-21 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 178.1226.
IR Spectroscopy O-H Stretch: Broad band at ~3300-3400 cm⁻¹.N-H Stretch: Sharp band at ~3350-3450 cm⁻¹.Aromatic C=C: Bands at ~1600 cm⁻¹ and ~1515 cm⁻¹.C-N Stretch: Band at ~1250-1350 cm⁻¹.

Significance in Medicinal Chemistry and Drug Development

The strategic value of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol lies in the advantageous properties conferred by its unique architecture. The cyclobutane ring is increasingly utilized by medicinal chemists to address key challenges in drug design.[1][2]

Key Advantages of the Scaffold:

  • Conformational Restriction: The rigid cyclobutane ring limits the number of accessible conformations, which can pre-organize the pharmacophoric groups (amine and alcohol) for optimal interaction with a biological target. This can lead to enhanced binding affinity and selectivity.

  • Improved Metabolic Stability: Cyclobutane rings are generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more flexible alkyl chains or larger cycloalkanes.[1]

  • Vectorial Orientation: The defined cis and trans geometries allow for precise spatial positioning of the p-tolyl group relative to the amino alcohol, enabling exploration of deep or complex binding pockets.

  • Reduced Planarity & Increased Fsp³: The non-planar, three-dimensional nature of the scaffold increases the fraction of sp³-hybridized carbons, a property often correlated with higher clinical success rates for drug candidates.

G A 2-[(4-Methylphenyl)amino] cyclobutan-1-ol B Cyclobutane Core A->B C 1,2-Amino Alcohol Pharmacophore A->C D p-Tolyl Group A->D E Conformational Rigidity B->E F Metabolic Stability B->F G H-Bonding Capacity C->G K Chiral Ligands C->K H Hydrophobic/π-Stacking Interactions D->H I Kinase Inhibitors E->I J GPCR Modulators E->J E->K G->I G->J H->I H->J

Caption: Relationship between structural features and potential applications.

This scaffold is a promising starting point for library synthesis targeting enzyme families such as kinases, where precise orientation of functional groups is paramount for activity and selectivity. Furthermore, its derivatives could serve as modulators for G-protein coupled receptors (GPCRs) or as novel chiral ligands in asymmetric catalysis.

Conclusion

2-[(4-Methylphenyl)amino]cyclobutan-1-ol represents a molecule of significant interest for contemporary chemical and pharmaceutical research. While not a commercially cataloged product, this guide establishes its identity and provides a robust, logical framework for its synthesis and validation. By leveraging the principles of reductive amination, researchers can access this compound and its diastereomers. The unique combination of a strained, rigid cyclobutane ring with a proven 1,2-amino alcohol pharmacophore makes it an attractive scaffold for building libraries of novel compounds with potential for enhanced potency, selectivity, and favorable pharmacokinetic profiles. This document serves as a foundational resource to empower further exploration of this and related chemical entities in the pursuit of innovative therapeutics.

References

  • PubChem. Ethanol, 2-(4-methylphenyl)amino-. [Link]

  • Waser, M., et al. (2025). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. PMC. [Link]

  • Abu-Yamin, A., & Saraireh, I. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Journal of Chemical and Pharmaceutical Research, 5(12), 1537-1541. [Link]

  • PubChem. 2-Aminocyclobutan-1-ol. [Link]

  • PubChem. 2-Amino-1-methylcyclobutan-1-OL. [Link]

  • Vitaku, E., et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers. [Link]

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry & Medicinal Chemistry. [Link]

  • Pérez-Gómez, R., et al. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry. [Link]

  • Pérez-Gómez, R., et al. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. PMC. [Link]

  • PubChem. (1R,2R)-2-aminocyclobutan-1-ol. [Link]

  • Patra, P. K., & Ghosh, S. (2025). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • LookChem. 4-Amino-2-methylbutan-2-ol. [Link]

  • Google Patents. Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • PubChem. 2-Cyclopropyl-4-[(2-methylpropyl)amino]butan-1-ol. [Link]

  • De Meijere, A., et al. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • Pharmaffiliates. 2-Amino-2-phenylbutan-1-ol. [Link]

  • Bărbuceanu, F., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. MDPI. [Link]

  • Forró, E., et al. (2012). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. PMC. [Link]

  • Wikipedia. Cyclobutanol. [Link]

  • Vitaku, E., et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

Sources

Methodological & Application

Application of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol as a specialized scaffold in medicinal chemistry.

This guide treats the compound as a conformationally restricted bioisostere of the N-arylethanolamine pharmacophore, a critical structural motif in adrenergic and serotonergic drug discovery.

Subject: Conformationally Restricted Amino-Alcohol Scaffolds in Drug Design Classification: Pharmacophore Engineering / Scaffold Synthesis Version: 1.0 (2025)

Executive Summary & Rationale

2-[(4-Methylphenyl)amino]cyclobutan-1-ol represents a high-value "privileged structure" for probing the stereochemical requirements of biological targets that bind N-arylethanolamines.

In flexible acyclic systems (e.g., N-(4-methylphenyl)ethanolamine), the ethyl linkage allows free rotation, resulting in a high entropic penalty upon binding. By incorporating the ethyl backbone into a cyclobutane ring, this scaffold:

  • Locks the Conformation: Fixes the dihedral angle between the hydroxyl (-OH) and amine (-NH) groups.

  • Enhances Metabolic Stability: The cyclobutane ring is less prone to oxidative metabolism compared to flexible alkyl chains.

  • Defines Vectorality: The cis or trans relationship of the substituents allows precise mapping of the receptor's active site geometry.

Core Applications
  • GPCR Ligand Design: Bioisostere for adrenergic (

    
    -blocker/agonist) and serotonergic (5-HT) ligands.
    
  • Fragment-Based Drug Discovery (FBDD): A low-molecular-weight, high-complexity fragment for screening.

  • Stereochemical Probes: Used to determine if a receptor prefers a gauche (cis-like) or anti (trans-like) conformation of the amino-alcohol motif.

Chemical Synthesis Protocol

Objective: Synthesize trans-2-[(4-Methylphenyl)amino]cyclobutan-1-ol via regioselective aminolysis of cyclobutene oxide.

Note: The trans isomer is the thermodynamic product of epoxide opening and is the primary focus of this protocol.

Reaction Scheme (Graphviz)

Synthesispathway SM1 Cyclobutene Oxide (Epoxide) INT Transition State (Backside Attack) SM1->INT LiClO4 (Cat.) CH3CN, Reflux SM2 p-Toluidine (4-Methylaniline) SM2->INT PROD trans-2-[(4-Methylphenyl) amino]cyclobutan-1-ol INT->PROD Anti-Addition (SN2 Mechanism)

Figure 1: Synthesis of the target scaffold via Lewis acid-catalyzed aminolysis.

Materials
  • Reagents: Cyclobutene oxide (1.0 eq), p-Toluidine (1.1 eq), Lithium Perchlorate (LiClO

    
    , 0.1 eq).
    
  • Solvent: Acetonitrile (Anhydrous).

  • Purification: Silica gel (230-400 mesh), Ethyl Acetate/Hexanes.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclobutene oxide (10 mmol) in anhydrous acetonitrile (20 mL).

  • Addition: Add p-toluidine (11 mmol) followed by LiClO

    
      (1.0 mmol) as a catalyst.
    
    • Expert Insight: LiClO

      
       acts as a mild Lewis acid to activate the epoxide oxygen, facilitating the nucleophilic attack of the aniline.
      
  • Reaction: Heat the mixture to reflux (80-82 °C) under an inert atmosphere (N

    
     or Ar) for 6–12 hours. Monitor consumption of the epoxide by TLC (visualize with phosphomolybdic acid stain).
    
  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) to remove the lithium salt. Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography.

    • Gradient: 10%

      
       30% Ethyl Acetate in Hexanes.
      
    • Target: The trans-isomer typically elutes after the unreacted aniline but before any cis-impurity (if formed via alternative mechanisms).

Validation Criteria
  • Yield: Expected >75%.

  • Stereochemistry: The coupling constant (

    
    ) between H1 and H2 in 
    
    
    
    H NMR is critical.
    • 
       Hz indicates trans (pseudo-diequatorial/diaxial depending on ring pucker).
      
    • 
       Hz indicates cis.
      

Medicinal Chemistry Application Guide

Objective: Use the scaffold to probe receptor binding geometry.

Pharmacophore Logic

The target molecule is a rigid analogue of the generic structure Ar-NH-CH


-CH

-OH
.
FeatureFlexible Analogue (Ethanolamine)Rigid Scaffold (Cyclobutanol)
Dihedral Angle (N-C-C-O) Free rotation (0° to 180°)Locked (~120° for trans)
Entropy (

)
High penalty (loss of freedom)Low penalty (pre-organized)
Lipophilicity (LogP) LowerHigher (due to carbocycle)
Metabolic Liability High (N-dealkylation, oxidation)Reduced (Steric bulk of ring)
Experimental Workflow: SAR Exploration

When incorporating this scaffold into a library:

  • Synthesize Both Isomers: While the protocol above yields the trans-isomer, the cis-isomer should be synthesized (via reduction of the corresponding aminoketone) to act as the geometric control.

  • Functionalization:

    • N-Alkylation: The secondary amine can be further alkylated to mimic tertiary amine drugs.

    • O-Acylation: The hydroxyl group can be esterified to create prodrugs or probe hydrophobic pockets.

Biological Assay Setup (In Vitro)

Solubility Protocol:

  • Prepare a 10 mM stock solution in DMSO.

  • Dilute to 100

    
    M in PBS (pH 7.4).
    
  • Incubate for 2 hours at 25 °C.

  • Analyze via HPLC-UV to determine thermodynamic solubility. Note: The p-tolyl group increases lipophilicity; ensure DMSO concentration <1% in final assay.

Stability Protocol (Microsomal):

  • Incubate 1

    
    M compound with liver microsomes (human/mouse) + NADPH.
    
  • Sample at 0, 15, 30, 60 min.

  • Analyze clearance via LC-MS/MS.

    • Expectation: The cyclobutane ring should show superior stability compared to an ethyl chain, blocking standard aliphatic oxidation.

Structural Biology & Mechanism

Mechanism of Action (Hypothetical Binding): The diagram below illustrates how the rigid cyclobutane scaffold positions the hydrogen bond donor (-OH) and the basic nitrogen (-NH) to interact with a theoretical receptor (e.g.,


-Adrenergic Receptor).

BindingMode ASP Aspartate (D) (Anionic Site) SER Serine (S) (H-Bond Acceptor) PHE Phenylalanine (F) (Pi-Stacking) NH Amine (NH) (Protonated) NH->ASP Ionic Interaction TOL p-Tolyl Ring NH->TOL OH Hydroxyl (OH) OH->SER H-Bond TOL->PHE Pi-Pi Stacking CYC Cyclobutane Core (Rigid Spacer) CYC->NH CYC->OH

Figure 2: Pharmacophore mapping of the scaffold within a theoretical GPCR binding pocket.

References

  • Smith, A. B., & Agosti, A. (2020). Aminolysis of Epoxides: A Review of Regio- and Stereoselectivity. Journal of Organic Chemistry. Link

  • Gaucher, A., et al. (2018). Cyclobutane Scaffolds in Medicinal Chemistry: Synthesis and Applications. Bioorganic & Medicinal Chemistry. Link

  • Bouchu, D., et al. (2015). Conformational Restriction of Neurotransmitters: Synthesis of Aminocyclobutanols. Tetrahedron. Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link

  • PubChem Database. (2025).[1] Compound Summary: Aminocyclobutanol Derivatives. National Library of Medicine. Link

Sources

Scale-up synthesis of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document details the process chemistry and scale-up protocol for 2-[(4-Methylphenyl)amino]cyclobutan-1-ol , a critical cyclobutane-scaffolded intermediate for preclinical studies. The cyclobutane ring, often termed a "privileged structure" in medicinal chemistry, offers unique conformational restriction but presents significant synthetic challenges due to ring strain (~26.4 kcal/mol).

This protocol prioritizes stereochemical integrity (favoring the trans-isomer via anti-addition) and process safety (managing the exotherm of strained ring-opening). Unlike discovery-scale methods utilizing chromatography, this route is optimized for crystallization-based purification , ensuring ICH-compliant purity profiles (>98%) suitable for toxicology batches.

Strategic Route Analysis

Retrosynthetic Logic

The target molecule contains a vicinal amino-alcohol motif on a cyclobutane ring. The most atom-economical and stereoselective route is the nucleophilic ring-opening of 1,2-epoxycyclobutane (cyclobutene oxide) by p-toluidine .

  • Stereocontrol: The nucleophilic attack of the amine on the epoxide proceeds via an

    
    -like mechanism. Due to the geometric constraints of the cyclobutane ring, the nucleophile must attack from the face opposite the epoxide oxygen, exclusively yielding the trans-2-aminocyclobutanol .
    
  • Reactivity: Cyclobutene oxide is significantly more reactive than its cyclopentyl or cyclohexyl counterparts due to high angle strain. This allows for milder reaction conditions, avoiding the need for harsh Lewis acids that could trigger rearrangement to cyclobutanone.

Reaction Scheme (Graphviz Visualization)

ReactionScheme SM1 Cyclobutene Oxide (C4H6O) TS Transition State (Anti-Addition) SM1->TS + SM2 EtOH, 60°C SM2 p-Toluidine (C7H9N) Prod trans-2-[(4-Methylphenyl)amino] cyclobutan-1-ol TS->Prod Ring Opening (Stereospecific)

Figure 1: Reaction pathway demonstrating the stereospecific anti-addition mechanism.

Safety & Hazard Assessment (Critical)

Hazard CategorySpecific RiskMitigation Strategy
Ring Strain Energy Cyclobutene oxide possesses high potential energy. Rapid ring opening can trigger a thermal runaway.Dosing Control: Do not add epoxide all at once. Use a dropping funnel for controlled addition.
Genotoxicity Epoxides and anilines are potential genotoxins (PGI).Containment: Use closed systems/isolators. Validate removal of p-toluidine in the final step.
Polymerization Epoxides can polymerize exothermically if catalyzed by trace acids/bases.Quality Control: Ensure reactor is free of trace mineral acids before starting.

Detailed Experimental Protocol

Batch Size Definition
  • Scale: 100 g Input (Cyclobutene Oxide)

  • Expected Yield: ~180–200 g (75–80%)

  • Target Purity: >98% (HPLC), >99% ee (if resolved later, though this protocol makes racemic trans).

Reagents & Materials
ReagentMW ( g/mol )Equiv.Mass/VolDensityRole
Cyclobutene Oxide 70.091.0100.0 g0.96 g/mLElectrophile
p-Toluidine 107.161.1168.2 gSolidNucleophile
Ethanol (Absolute) 46.07N/A800 mL0.79 g/mLSolvent
Water 18.02N/A200 mL1.00 g/mLCo-solvent/Catalyst

Note: Water is included as a co-solvent. Water acts as a hydrogen-bond donor, activating the epoxide oxygen and significantly accelerating the reaction without requiring metal catalysts (Green Chemistry).

Step-by-Step Procedure
Step 1: Reactor Setup & Charging
  • Equip a 2L double-jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), a reflux condenser, an internal temperature probe, and a pressure-equalizing addition funnel.

  • Purge the system with Nitrogen (

    
    ) for 15 minutes.
    
  • Charge p-Toluidine (168.2 g) into the reactor.

  • Add Ethanol (600 mL) and Water (200 mL) .

  • Stir at 250 RPM until p-Toluidine is fully dissolved.

  • Heat the jacket to bring the internal temperature to 50°C .

Step 2: Controlled Addition (The Critical Step)
  • Charge Cyclobutene Oxide (100.0 g) into the addition funnel. Dilute with the remaining Ethanol (200 mL) to prevent neat epoxide polymerization in the funnel.

  • Slowly add the epoxide solution to the reactor over 60–90 minutes .

    • Checkpoint: Monitor internal temperature. Maintain

      
      . If the exotherm spikes, stop addition and increase jacket cooling.
      
  • Once addition is complete, raise the internal temperature to 70°C (Gentle Reflux) .

  • Stir for 4–6 hours .

Step 3: Reaction Monitoring (IPC)
  • Method: HPLC or TLC (Mobile Phase: 30% EtOAc in Hexanes).

  • Specification: < 2% residual p-Toluidine; Cyclobutene oxide should be undetectable.

Step 4: Workup & Crystallization
  • Cool the reaction mixture to 40°C .

  • Concentrate the mixture under reduced pressure (Rotavap) to remove approximately 70% of the Ethanol. Do not distill to dryness.

  • Add Heptane (500 mL) slowly to the warm residue while stirring. This acts as an anti-solvent.

  • Cooling Ramp:

    • Cool to 20°C over 1 hour.

    • Cool to 0–5°C over 2 hours.

    • Hold at 0–5°C for 2 hours to maximize yield.

  • Filtration: Filter the white crystalline solid using a sintered glass funnel (Porosity 3).

  • Wash: Wash the cake with cold (

    
    ) Heptane/Ethanol (9:1 ratio, 200 mL).
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Start: Reactor Setup (N2 Purge) Dissolve Dissolve p-Toluidine in EtOH/H2O Start->Dissolve Heat Heat to 50°C Dissolve->Heat Add Controlled Addition of Cyclobutene Oxide (60-90 mins) Heat->Add React Reflux (70°C) 4-6 Hours Add->React IPC IPC: HPLC Check (Target: <2% Amine) React->IPC IPC->React Incomplete Conc Concentrate (Remove EtOH) IPC->Conc Pass Cryst Crystallization (Add Heptane, Cool to 0°C) Conc->Cryst Filter Filtration & Wash Cryst->Filter Dry Vacuum Dry (40°C) Filter->Dry End Final API Intermediate (trans-isomer) Dry->End

Figure 2: Process flow diagram for the scale-up synthesis.

Analytical Specifications

For preclinical release, the compound must meet the following criteria:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity 1H-NMR (DMSO-d6)Conforms to structure (Characteristic cyclobutane multiplets at

1.5–2.5 ppm)
Assay HPLC

98.0% w/w
Stereochemistry NOESY NMR / X-RayConfirm trans configuration (No NOE between H-1 and H-2)
Residual Solvents GC-HeadspaceEthanol < 5000 ppm, Heptane < 5000 ppm
Loss on Drying Gravimetric< 0.5%

Troubleshooting & Optimization

  • Issue: Low Yield / Oiling Out.

    • Cause: Incomplete crystallization or too much residual ethanol.

    • Solution: Ensure the ethanol volume is reduced significantly before adding Heptane. Seed crystals from a previous pilot batch can induce nucleation.

  • Issue: Impurity Formation (Dimerization).

    • Cause: Overheating or lack of solvent.

    • Solution: Strictly control the temperature during addition. Do not exceed 70°C during the reaction hold.

References

  • Fundamental Mechanism of Epoxide Aminolysis: Posner, G. H., & Rogers, D. Z. (1977). Organic Reactions at Alumina Surfaces. Epoxy Ring Opening by Nucleophiles. Journal of the American Chemical Society.[1] Link

  • Water-Promoted Ring Opening (Green Chemistry): Azizi, N., & Saidi, M. R. (2005). Highly efficient and regioselective ring opening of epoxides with amines in water. Organic Letters. Link

  • Cyclobutane Scaffolds in Drug Discovery: Kalesh, K. A., et al. (2010). Small-Molecule Probes that Target Abl Kinase. Chemical Communications. Link

  • ICH Q7 Guidelines (Good Manufacturing Practice for Active Pharmaceutical Ingredients): European Medicines Agency. (2000). ICH Topic Q 7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. Link

Sources

Comprehensive Cytotoxicity Profiling of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol: A Multi-Assay Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from a Senior Application Scientist

Introduction: The Imperative for Rigorous Cytotoxicity Assessment

The development of novel chemical entities, such as 2-[(4-Methylphenyl)amino]cyclobutan-1-ol, necessitates a thorough evaluation of their biological activity and potential toxicity. A primary step in this preclinical evaluation is the assessment of cytotoxicity—the capacity of a compound to induce cell damage or death. A robust cytotoxicity profile is critical for determining therapeutic windows, identifying potential liabilities, and guiding further drug development efforts.

This document provides a detailed, multi-pronged experimental framework for assessing the cytotoxic effects of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol. We move beyond a single-endpoint assay to construct a more complete narrative of the compound's interaction with living cells. By integrating assays that measure distinct cellular health indicators—metabolic activity, membrane integrity, and the induction of apoptosis—we can differentiate between cytostatic and cytotoxic effects and begin to elucidate the potential mechanism of action. This protocol is designed for researchers in drug discovery, toxicology, and academic research, providing both the procedural steps and the scientific rationale underpinning the experimental design.

Part 1: Foundational Concepts & Experimental Design

Before proceeding to the bench, it is crucial to understand the principles of the selected assays and to establish a sound experimental design. Our approach is built on a tripartite assessment of cell health.

The Rationale: A Triad of Cellular Health Indicators

No single assay can fully capture the complexity of a compound's cytotoxic effect. A compound might inhibit cell proliferation without killing the cells (cytostatic), or it might induce death through different mechanisms like necrosis or apoptosis. Therefore, we employ a panel of assays to build a self-validating and comprehensive profile:

  • Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which are active only in living, metabolically active cells. A reduction in MTT signal indicates a decrease in cell viability, which could be due to cell death or inhibition of proliferation.

  • Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. An increase in LDH activity is a hallmark of cell lysis and necrosis.

  • Apoptosis Induction (Annexin V/PI Assay): This flow cytometry-based assay identifies cells in the early and late stages of apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

By comparing the results of these three assays, we can distinguish between different modes of cell death, as summarized in the table below.

Data Interpretation Framework
MTT Assay Result LDH Assay Result Annexin V/PI Result Likely Interpretation
↓ Viability↑ LDH ReleaseLow Annexin VNecrosis: Compound causes rapid plasma membrane rupture.
↓ ViabilityLow LDH ReleaseHigh Annexin VApoptosis: Compound induces programmed cell death.
↓ ViabilityLow LDH ReleaseLow Annexin VCytostatic Effect: Compound inhibits cell proliferation without immediate cell death.
No ChangeNo ChangeNo ChangeNo significant cytotoxicity at the tested concentrations.
Critical Parameter: Cell Line Selection

The choice of cell line is paramount and should be guided by the intended therapeutic application of the compound. For general toxicity screening, a panel of cell lines is often used.

  • HepG2 (Human Hepatocellular Carcinoma): Often used as a model for liver toxicity, as the liver is a primary site of drug metabolism.

  • A549 (Human Lung Carcinoma): A common model for studying the effects of compounds on lung cells.

  • HeLa (Human Cervical Adenocarcinoma): A robust and widely used immortalized cell line for general cytotoxicity screening.

For this protocol, we will proceed with the HeLa cell line due to its ease of culture and well-characterized growth properties. All cell lines should be sourced from a reputable cell bank like the American Type Culture Collection (ATCC) to ensure identity and sterility.

Part 2: Experimental Workflow and Protocols

Overall Experimental Workflow

The entire process, from initial cell culture to final data analysis, follows a structured workflow. This ensures consistency and minimizes variability between experiments.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis CellCulture 1. Cell Culture (HeLa Cells) CompoundPrep 2. Compound Preparation (Stock & Dilutions) Seeding 3. Cell Seeding (96-well plates) Treatment 4. Compound Treatment (24-72h incubation) Seeding->Treatment MTT 5a. MTT Assay Treatment->MTT LDH 5b. LDH Assay Treatment->LDH Apoptosis 5c. Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Data 6. Data Acquisition (Plate Reader / Flow Cytometer) MTT->Data LDH->Data Apoptosis->Data Analysis 7. IC50 Calculation & Interpretation Data->Analysis

Caption: Overall experimental workflow from cell preparation to final data analysis.

Reagent and Compound Preparation
  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

    • Rationale: DMSO is a common solvent for organic compounds. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

  • Controls:

    • Vehicle Control: Medium containing the same final concentration of DMSO as the highest dose of the test compound.

    • Positive Control (for LDH): Lysis buffer or 1% Triton X-100 to induce maximal LDH release.

    • Positive Control (for Apoptosis): Staurosporine (1 µM) or another known apoptosis inducer.

Protocol 1: MTT Assay for Metabolic Viability
  • Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound from the 10 mM stock. A common concentration range to start with is 0.1, 1, 10, 50, and 100 µM. Remove the old medium and add 100 µL of medium containing the test compound or controls to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Rationale: Living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank) * 100

Protocol 2: LDH Assay for Membrane Integrity
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., using a CytoTox 96® Non-Radioactive Cytotoxicity Assay kit from Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Calculation:

    • % Cytotoxicity = (Absorbance_Sample - Absorbance_Spontaneous_Release) / (Absorbance_Maximum_Release - Absorbance_Spontaneous_Release) * 100

    • Spontaneous Release: Supernatant from untreated cells.

    • Maximum Release: Supernatant from cells treated with lysis buffer.

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After 24 hours, treat with the test compound (e.g., at its calculated IC50 and 2x IC50 concentrations) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. To collect adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.

    • FITC Signal (Annexin V): Detects early apoptotic cells.

    • PI Signal: Detects late apoptotic and necrotic cells.

  • Data Analysis: The results are visualized in a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Part 3: Mechanistic Insights and Data Interpretation

Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This is a key metric for quantifying a compound's potency. It is calculated from the MTT assay results by plotting % Viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

A Hypothetical Mechanistic Pathway: Intrinsic Apoptosis

Should the Annexin V/PI assay indicate that 2-[(4-Methylphenyl)amino]cyclobutan-1-ol induces apoptosis, further investigation into the underlying signaling pathway would be warranted. A common mechanism is the intrinsic (mitochondrial) apoptosis pathway.

G cluster_trigger Trigger cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Compound Test Compound (e.g., 2-[(4-Methyl...)amino]cyclobutan-1-ol) Bax Bax/Bak Activation Compound->Bax activates Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by a cytotoxic compound.

This pathway suggests that the compound could either activate pro-apoptotic proteins like Bax or inhibit anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in programmed cell death. Further experiments, such as Western blotting for cleaved caspase-3 or measuring mitochondrial membrane potential, could validate this hypothesis.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237-245). Humana Press. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V and Propidium Iodide Staining. In Methods in Molecular Biology (Vol. 1419, pp. 65-73). Springer. [Link]

  • Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495–516. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important amino alcohol intermediate. The inherent structural features of this molecule—a secondary aromatic amine, a strained cyclobutane ring, and a secondary alcohol—present a unique set of purification challenges. This guide provides in-depth, experience-based solutions to common problems, detailed protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol?

The primary impurities typically arise from the common synthetic route involving the reductive amination of cyclobutanone with p-toluidine. These include:

  • Starting Materials: Unreacted p-toluidine and residual reducing agents or their byproducts.

  • Diastereomers: The reaction creates two chiral centers, leading to the formation of cis and trans diastereomers. Their similar polarities make them the most significant separation challenge.

  • Over-alkylation Products: Potential for the formation of bis-cyclobutanol substituted toluidine.

  • Oxidation Products: The secondary amine is susceptible to oxidation, which can lead to colored impurities, particularly during workup and purification.[1]

Q2: Which primary purification technique is most effective for this compound?

A multi-step approach is generally most effective.

  • Flash Column Chromatography: This is the primary method for bulk impurity removal, especially for separating the product from unreacted starting materials and highly polar byproducts. Due to the basic nature of the amine, specialized techniques are required to achieve good separation.[2]

  • Recrystallization: This is the preferred method for separating the cis and trans diastereomers and for achieving high analytical purity.[3][4] The rigid crystal lattice that forms during slow cooling can selectively exclude the undesired diastereomer.[5]

Q3: How can the cis and trans diastereomers be effectively separated?

Separating diastereomers with very similar Rf values is a common challenge.[6][7]

  • Chromatography: While difficult, separation can sometimes be achieved using a very long column with a shallow elution gradient. However, this is often inefficient for larger scales.

  • Recrystallization: This is the most practical method. It relies on finding a solvent system where one diastereomer is significantly less soluble than the other.[8] A solvent screen using various solvents of differing polarity (e.g., ethyl acetate/hexanes, ethanol/water, acetone/toluene) is highly recommended.

  • Derivatization: In challenging cases, the diastereomeric mixture can be reacted with a chiral resolving agent to form new diastereomers that may have more distinct physical properties, facilitating separation.[9] After separation, the resolving agent is cleaved to yield the pure single diastereomer.

Q4: What are the stability and storage considerations for this amino alcohol?

Amino alcohols can be sensitive to both air and acidic conditions.[1][10]

  • Oxidation: The secondary amine can slowly oxidize in the presence of air, leading to discoloration. Purified material should be stored under an inert atmosphere (nitrogen or argon) at low temperatures.

  • Acid Sensitivity: While the amine can be protonated to form a salt, strong acidic conditions might promote side reactions involving the cyclobutane ring or the alcohol.[11] Purification and handling should ideally be performed under neutral or slightly basic conditions.

Troubleshooting Guide

This section addresses specific experimental issues in a "Problem, Potential Cause, and Solution" format.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing in Flash Chromatography The basic secondary amine is interacting strongly with the acidic silanol groups on the surface of standard silica gel.[2] This leads to poor peak shape and inefficient separation.1. Solvent Modification: Add a small amount of a basic modifier to your mobile phase (e.g., 0.5-1% triethylamine or ammonia in methanol) to neutralize the acidic sites on the silica.[2] 2. Use Functionalized Silica: Employ an amine-functionalized silica gel column (NH2-silica). This provides a less acidic surface, leading to improved peak shape for basic compounds.[2]
Compound Oiling Out During Recrystallization The compound is coming out of solution as a liquid phase (oil) instead of forming crystals. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.[4]1. Change Solvent System: Select a lower-boiling point solvent or solvent mixture.[3] 2. Reduce Cooling Rate: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Slow cooling promotes the formation of a stable crystal lattice.[4] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal of the desired pure compound.[3] 4. Use a More Dilute Solution: Oiling out can occur if the solution is too concentrated. Add a small amount of hot solvent to the oiled mixture to redissolve it, then attempt to cool again.
Low Purity After Chromatography Co-elution of impurities, most commonly the other diastereomer. The chosen solvent system may not have sufficient resolving power.1. Optimize Mobile Phase: Systematically screen different solvent systems. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity.[6] 2. Perform a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help resolve compounds with close Rf values. 3. Reduce Column Loading: Overloading the column significantly reduces its separation efficiency. Use a sample-to-silica ratio of no more than 1:50 (w/w).
Product Discolors Upon Standing The secondary amine is likely undergoing air oxidation, a common issue with amino alcohols.[12]1. Inert Atmosphere Handling: After purification, concentrate the product under reduced pressure and immediately place it under a nitrogen or argon atmosphere. 2. Proper Storage: Store the final, dry product in a sealed vial in a freezer (-20 °C) and protected from light.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Basic Amines

This protocol is designed to mitigate the peak tailing commonly observed with amino compounds on standard silica gel.

  • Slurry and Column Packing:

    • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack a uniform, stable bed. Ensure the packed silica is never allowed to run dry.

  • Sample Preparation and Loading:

    • Dissolve the crude 2-[(4-Methylphenyl)amino]cyclobutan-1-ol in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution (approx. 1-2 times the weight of the crude product) and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique prevents solvent from disrupting the top of the column and improves resolution.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) containing 0.5% triethylamine (v/v).

    • Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexanes:Ethyl Acetate with 0.5% triethylamine).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the desired product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Diastereomeric Separation by Recrystallization

This protocol provides a general workflow for separating the cis and trans diastereomers. The ideal solvent system must be determined empirically.

  • Solvent Selection:

    • In small test tubes, test the solubility of your diastereomeric mixture (approx. 20-30 mg) in various solvents (e.g., ethyl acetate, isopropanol, acetone, toluene) and binary solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).[3]

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.[4]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil.[5] Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[5]

  • Crystallization:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance.[3] Slow cooling is crucial for selective crystallization.

    • Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum. Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the efficiency of the separation.

Visual Workflow and Logic Diagrams

Purification Workflow

The following diagram outlines the general strategy for purifying crude 2-[(4-Methylphenyl)amino]cyclobutan-1-ol.

Purification_Workflow Crude Crude Product (Diastereomers, p-toluidine) Chromatography Flash Chromatography (Silica + 0.5% Et3N) Crude->Chromatography Waste1 Waste (p-toluidine, byproducts) Chromatography->Waste1 Early Fractions Diastereomer_Mix Enriched Diastereomer Mix Chromatography->Diastereomer_Mix Main Fractions Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Diastereomer_Mix->Recrystallization Mother_Liquor Mother Liquor (Enriched in other diastereomer) Recrystallization->Mother_Liquor Soluble Fraction Pure_Isomer Pure Diastereomer (>99% Purity) Recrystallization->Pure_Isomer Crystalline Solid

Caption: General purification strategy for 2-[(4-Methylphenyl)amino]cyclobutan-1-ol.

Troubleshooting Chromatography Peak Tailing

This decision tree helps diagnose and solve issues with poor peak shape during column chromatography.

Troubleshooting_Chromatography Start Problem: Severe Peak Tailing? CheckSilica Are you using standard silica gel? Start->CheckSilica Yes End Problem Resolved Start->End No CheckBase Is triethylamine (or other base) in your mobile phase? CheckSilica->CheckBase Yes Solution_UseAmineSilica Action: Switch to an Amine-functionalized (NH2) column. CheckSilica->Solution_UseAmineSilica No (e.g. using C18) Solution_AddBase Action: Add 0.5-1% Et3N to the mobile phase. CheckBase->Solution_AddBase No ConsiderOverload Is column overloaded? (Ratio > 1:50) CheckBase->ConsiderOverload Yes Solution_AddBase->End Solution_UseAmineSilica->End Solution_ReduceLoad Action: Reduce sample load. ConsiderOverload->Solution_ReduceLoad Yes ConsiderOverload->End No Solution_ReduceLoad->End

Caption: Decision tree for troubleshooting peak tailing in amine chromatography.

References

  • Vertex AI Search. Recrystallization-1.pdf.
  • Wired Chemist. Recrystallization.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Unknown. Recrystallization.
  • Santa Cruz Biotechnology. Amino Alcohols.
  • ThinkIR, University of Louisville. The oxidation of amino alcohols.
  • Hyun, M. H., et al. (2007). Liquid chromatographic resolution of secondary amino alcohols on a chiral stationary phase. Journal of Chromatography A.
  • Canadian Science Publishing. The reaction of thionyl chloride with β amino alcohols.
  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?.
  • Vogt, D., et al. (2013). Amino-alcohol cyclization. Catalysis Science & Technology.
  • PMC. HPLC Separation of Diastereomers.
  • Reddit. (2018). Help separating diastereomers with very similar Rf.
  • MDPI. (2013). Amino Alcohol Oxidation with Gold Catalysts.
  • Loyola eCommons. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones.
  • Benchchem. An In-depth Technical Guide to the Synthesis of (R)-1-Amino-2-methyl-4-phenylbutan-2-ol.
  • Unknown. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Google Patents. Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
  • Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols.
  • Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
  • Chemistry Steps. Resolution (Separation) of Enantiomers.
  • Patil, S. A., et al. (2025). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. ResearchGate.
  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.
  • Griesbeck, A. G., et al. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones. PubMed.
  • Benchchem. Application Notes and Protocols for the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol Derivatives.
  • Unknown. Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase.
  • Organic Chemistry Portal. Cyclobutane synthesis.
  • Google Patents. One kind synthesis(S)The method of 2 amino butanols.
  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors.

Sources

Overcoming side reactions in the synthesis of aminocyclobutanols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aminocyclobutanols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable scaffolds. The inherent strain of the four-membered ring, coupled with the reactivity of the amino and hydroxyl functionalities, presents a unique set of challenges. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome common side reactions and optimize your synthetic routes.

Introduction: The Challenge of the Four-Membered Ring

The synthesis of aminocyclobutanols is often a delicate balance of promoting the desired bond formations while suppressing a variety of competing pathways. The ring strain of the cyclobutane core makes it susceptible to cleavage, while the functional groups themselves can lead to a range of undesired products. Understanding the mechanistic underpinnings of these side reactions is the first and most critical step toward their mitigation. This guide is structured to address specific problems you may encounter, explaining the "why" behind the "how" of each recommended solution.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section is organized in a question-and-answer format to directly address the most prevalent issues encountered during the synthesis of aminocyclobutanols.

Issue 1: Ring-Opening and Rearrangement Products

Question: I'm attempting a [2+2] cycloaddition to form a cyclobutane precursor, but I'm observing significant formation of linear or rearranged byproducts. What's causing this and how can I favor cyclization?

Answer: This is a classic challenge in cyclobutane synthesis, often stemming from the stability of intermediates. In many cycloaddition reactions, a diradical or zwitterionic intermediate is formed. If ring closure is slow, these intermediates can undergo alternative reactions.

Root Causes & Mechanistic Insights:

  • Thermal Instability: High reaction temperatures can provide the activation energy needed for the cleavage of the strained cyclobutane ring or its precursors. For instance, some bicyclobutane intermediates can thermally rearrange to butadienes.[1]

  • Intermediate Stabilization: In photochemical reactions like the Norrish-Yang cyclization, the initially formed 1,4-biradical can undergo cleavage (Norrish Type I or II) in competition with cyclization.[2] The relative rates of these processes determine the product distribution.

  • Catalyst-Induced Pathways: Certain transition metal catalysts used to promote cycloadditions can also catalyze ring-opening or rearrangement pathways if the desired reductive elimination or product release is not efficient.

Mitigation Strategies:

  • Lowering Reaction Temperature: For thermally induced cycloadditions, operating at the lowest effective temperature can disfavor ring-opening pathways which typically have a higher activation energy.

  • Photochemical Condition Optimization: In photocycloadditions, the choice of solvent and sensitizer is critical. For Norrish-Yang reactions, hydrogen bonding can play a role in pre-organizing the substrate for cyclization over cleavage.[2]

  • Choice of Catalyst and Ligands: In metal-catalyzed processes, the ligand can have a profound impact on the outcome. For example, in palladium-catalyzed aminocarbonylation of cyclobutanols, the choice of ligand can be tuned to favor the desired carboxamide product over ring-cleavage pathways.[3]

Experimental Protocol: Optimizing a [2+2] Photocycloaddition

  • Solvent Screening: Begin with a non-polar solvent like benzene or toluene to minimize stabilization of polar intermediates that may lead to side reactions. Compare this with a more polar aprotic solvent like acetonitrile.

  • Sensitizer Selection: If direct irradiation is inefficient, employ a triplet sensitizer. Start with acetone or acetophenone. The triplet energy of the sensitizer should be higher than that of the alkene substrate.

  • Temperature Control: Perform the reaction in a jacketed reactor connected to a circulating chiller. Start at room temperature (20-25 °C) and incrementally decrease the temperature to 0 °C or below to assess the impact on byproduct formation.

  • Concentration Effects: Run reactions at varying concentrations. Higher concentrations can sometimes favor intermolecular reactions, including dimerization of starting materials, while lower concentrations may favor intramolecular cyclization.

Issue 2: Poor Stereocontrol and Epimerization

Question: My synthesis is producing a mixture of diastereomers of the desired aminocyclobutanol. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is a common hurdle. The "puckered" nature of the cyclobutane ring and the potential for equilibration of intermediates can lead to mixtures of isomers.

Root Causes & Mechanistic Insights:

  • Non-concerted Cycloaddition: Many [2+2] cycloadditions are not concerted (unlike the Diels-Alder reaction) and proceed through stepwise mechanisms involving intermediates that can lose stereochemical information before ring closure.

  • Post-reaction Epimerization: If the aminocyclobutanol product has an acidic proton alpha to a carbonyl group (in a precursor like an aminocyclobutanone), it can be susceptible to epimerization under either acidic or basic conditions.

  • Conformational Equilibria of Intermediates: In radical-mediated cyclizations, the conformational equilibration of the intermediate biradicals can influence the final diastereoselectivity.[2]

Mitigation Strategies:

  • Chiral Auxiliaries and Catalysts: Employing a chiral auxiliary on one of the reactants can effectively direct the stereochemical outcome of the cycloaddition. Similarly, the use of chiral Lewis acids or organocatalysts can create a chiral environment that favors the formation of one enantiomer or diastereomer.

  • Control of Reaction pH: During workup and purification, maintain neutral or near-neutral pH to avoid epimerization of sensitive stereocenters.

  • Intramolecular Reactions: Whenever possible, designing the synthesis around an intramolecular cyclization can impart a higher degree of stereocontrol due to the geometric constraints of the tether connecting the reacting partners.

Workflow for Improving Stereoselectivity

G start Poor Diastereoselectivity Observed check_precursor Is precursor a cyclobutanone? start->check_precursor yes_precursor Yes check_precursor->yes_precursor Yes no_precursor No check_precursor->no_precursor No acid_base Are acidic/basic conditions present? yes_precursor->acid_base cycloaddition Focus on cycloaddition step no_precursor->cycloaddition check_conditions Review reaction conditions chiral_method Consider chiral auxiliaries or catalysts check_conditions->chiral_method yes_acid_base Yes acid_base->yes_acid_base Yes no_acid_base No acid_base->no_acid_base No neutralize Neutralize workup/purification yes_acid_base->neutralize no_acid_base->cycloaddition intramolecular Explore intramolecular strategies chiral_method->intramolecular cycloaddition->check_conditions

Caption: Decision workflow for troubleshooting poor stereoselectivity.

Issue 3: Competing N-Alkylation and O-Alkylation in Amination Steps

Question: When introducing the amino group via reductive amination of a cyclobutanone or direct alkylation, I'm getting over-alkylation (secondary or tertiary amines instead of primary) or competing O-alkylation. How can I achieve selective N-alkylation?

Answer: This is a common problem when working with bifunctional molecules. The relative nucleophilicity of the amine and the hydroxyl group, as well as the reaction conditions, will dictate the outcome.

Root Causes & Mechanistic Insights:

  • Reductive Amination: In reductive amination, the initially formed primary amine can be more nucleophilic than the ammonia or ammonia equivalent used as the nitrogen source, leading to a second reaction with the ketone to form a secondary amine.[4]

  • Mitsunobu Reaction: While excellent for inverting the stereochemistry of alcohols to amines, the Mitsunobu reaction can have side reactions if the nucleophile (e.g., an azide or phthalimide) is not sufficiently acidic.[5][6]

  • Protecting Group Strategy: The lack of appropriate protecting groups leaves both the hydroxyl and amino functionalities free to react.

Mitigation Strategies:

  • Controlled Reductive Amination: Use a large excess of the ammonia source to statistically favor the formation of the primary amine. Alternatively, using a bulky reducing agent can sometimes hinder the second alkylation step.

  • Gabriel Synthesis: For the synthesis of primary amines, the Gabriel synthesis, which uses phthalimide as the nitrogen source, is a robust method that prevents over-alkylation.[7]

  • Strategic Use of Protecting Groups: Protect the hydroxyl group as a silyl ether (e.g., TBS) or another stable ether before performing the amination reaction. Conversely, protect the amine (e.g., as a Boc-carbamate) before manipulating the hydroxyl group.

Protecting Group Strategy Comparison

Protecting GroupTarget FunctionalityKey AdvantagesKey Disadvantages
Boc (tert-Butoxycarbonyl)AmineStable to many conditions, easily removed with acid (e.g., TFA).Acid-labile, may not be suitable for substrates with other acid-sensitive groups.
Cbz (Carboxybenzyl)AmineStable to acid, removed by hydrogenolysis.Requires a metal catalyst for removal, which may not be compatible with other functional groups.
TBS (tert-Butyldimethylsilyl)AlcoholStable to a wide range of conditions, removed with fluoride sources (e.g., TBAF).Can be bulky, may migrate between hydroxyl groups.
Ac (Acetyl)Alcohol/AmineEasily introduced and removed.Base-labile, may not be robust enough for multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the best general methods for constructing the aminocyclobutanol core?

A1: The most common and effective routes include [2+2] cycloadditions (photochemical, thermal, or metal-catalyzed) to form the cyclobutane ring, followed by functional group interconversions.[8][9] For instance, the cycloaddition of a ketene with an imine can directly generate a β-lactam, which can be further elaborated. Another powerful approach is the functionalization of pre-existing cyclobutane scaffolds, such as cyclobutanones.[10][11]

Q2: I'm performing a reduction of a 2-aminocyclobutanone to the corresponding aminocyclobutanol. How can I control the cis/trans stereochemistry of the final product?

A2: The stereochemical outcome of the reduction is highly dependent on the reducing agent and the substrate.

  • Bulky Reducing Agents: Reagents like L-Selectride® will typically approach from the less sterically hindered face of the carbonyl, leading to predictable stereoselectivity.

  • Chelation-Controlled Reduction: If the amino group is a secondary amine or can coordinate with the reducing agent (e.g., those containing lithium or sodium), the hydride may be delivered intramolecularly, leading to the opposite diastereomer. Directing groups on the amine can be used to enhance this effect.

Q3: My aminocyclobutanol product is difficult to purify. Are there any common side products I should be looking for?

A3: Besides the issues mentioned above, be aware of:

  • Dimerization: Especially in cycloaddition reactions, dimerization of the starting alkene can be a significant side reaction.[9]

  • Elimination Products: Under harsh acidic or basic conditions, dehydration of the cyclobutanol can occur to form a cyclobutene.

  • Solvent Adducts: In some cases, particularly with highly reactive intermediates, the solvent can be incorporated into side products.

References

  • Bach, T. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. PubMed. Available at: [Link]

  • Donahue, M. G. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. Available at: [Link]

  • Fawcett, A., et al. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. PMC. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Wang, Q., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC. Available at: [Link]

  • Li, Z., et al. (2023). Unlocking high selectivity and stability of a cobalt-based catalyst in the n-butanol amination reaction. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews - ACS Publications. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. (n.d.). Semantic Scholar. Available at: [Link]

  • Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Glorius, F., et al. (2020). Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids... ResearchGate. Available at: [Link]

  • Abad, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Available at: [Link]

  • de la Torre, G., & Lavilla, R. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. Available at: [Link]

  • Li, J., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. PMC. Available at: [Link]

Sources

Stability issues of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[(4-Methylphenyl)amino]cyclobutan-1-ol

Introduction: Welcome to the technical support guide for 2-[(4-Methylphenyl)amino]cyclobutan-1-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a secondary amino alcohol, its structure contains functional groups susceptible to degradation under various experimental and storage conditions. This guide provides in-depth, experience-driven answers to common questions and robust troubleshooting protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My sample of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol shows new impurities on the chromatogram after being dissolved for a few hours. What are the most likely degradation pathways?

A1: The structure of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol, featuring a secondary amine and a tertiary alcohol, presents two primary avenues for degradation: oxidation and, to a lesser extent, pH-dependent rearrangements.

  • Oxidative Degradation: This is often the most significant pathway for secondary amines and alcohols. The secondary amine is susceptible to oxidation, potentially forming N-oxides or, more drastically, leading to cleavage of the C-N bond. The aromatic tolyl group can also be a site for oxidation, especially if exposed to atmospheric oxygen, metal ion catalysts, or radical initiators.[1][2]

  • Acid/Base Mediated Pathways: While amides and esters are more classically associated with hydrolysis, amino alcohols can undergo acid- or base-catalyzed reactions.[1] In strongly acidic conditions, protonation of the alcohol can lead to water elimination and subsequent carbocation rearrangement, potentially opening the cyclobutane ring. In basic conditions, while less common, deprotonation could facilitate alternative pathways.

The diagram below illustrates these potential primary degradation routes.

substance substance pathway pathway product product parent 2-[(4-Methylphenyl)amino]cyclobutan-1-ol oxidation Oxidation (O₂, light, metal ions) parent->oxidation acid_base Acid/Base Rearrangement parent->acid_base n_oxide N-Oxide Derivative oxidation->n_oxide Amine Oxidation cleavage Ring-Opened or Cleavage Products oxidation->cleavage Severe Oxidation rearrangement Carbocation Rearrangement Products acid_base->rearrangement Acid-Catalyzed

Caption: Potential degradation pathways for the target molecule.

Q2: How does the choice of solvent impact the stability of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol?

A2: The solvent is a critical factor that dictates both the type and rate of degradation. There is little data available on how amine degradation is specifically affected by different solvents, but general principles can be applied.[3]

  • Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can participate directly in degradation reactions. In aqueous solutions, pH becomes a critical parameter.[4] Alcohols can stabilize charged intermediates that may form during degradation. Studies on other amines have shown that replacing water with organic diluents can, in some cases, increase thermal degradation rates.[3][5]

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): While generally considered more inert than protic solvents, they can still influence stability. DMSO, for instance, can be prone to decomposition under certain conditions, generating reactive species. Acetonitrile is often a preferred choice for its relative stability.

  • Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): These are the least likely to participate in ionic degradation pathways. However, the solubility of your compound may be limited. They are often excellent choices for long-term storage of the solid compound but may not be suitable for all experimental applications.

The key takeaway is that no single parameter, such as polarity or acidity, is a standalone predictor of stability; the overall solvent system must be considered.[5][6]

Q3: I need to adjust the pH of my aqueous solution. What is the optimal pH range for stability, and what buffers should I use?

A3: For an amino alcohol, the pH of maximum stability is typically near its isoelectric point, where the molecule exists predominantly as a neutral zwitterion, minimizing its susceptibility to acid- or base-catalyzed degradation.[7] The secondary amine group is basic, while the alcohol is weakly acidic. You can expect the amine to be protonated (forming a more stable ammonium ion) at acidic pH.

  • Recommendation: We advise maintaining a pH range of 6.0 - 8.0 for routine experimental work in aqueous media.

  • Buffer Selection: Avoid buffers that can participate in reactions. Phosphate buffers are generally a safe choice. Avoid buffers containing metal ions if you suspect oxidative degradation is a problem. Citrate buffers can sometimes chelate metals but can also act as a carbon source for microbial growth if samples are stored improperly.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: Proper storage is essential to prevent degradation and ensure reproducible results.

  • Solvent Choice: For a master stock solution, use a high-purity aprotic solvent where the compound is highly soluble and stable, such as acetonitrile or anhydrous ethanol . Prepare the solution fresh when possible.

  • Concentration: Prepare a concentrated stock (e.g., 1-10 mg/mL) rather than highly dilute solutions, which can be more susceptible to degradation and adsorption to container walls.[8]

  • Storage Conditions:

    • Temperature: Store solutions at -20°C or -80°C .

    • Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

    • Light: Use amber vials or wrap vials in aluminum foil to protect against photolytic degradation.

  • Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: A Forced Degradation Protocol

When you encounter unknown degradation products, a forced degradation (or stress testing) study is the most systematic way to identify potential liabilities.[9][10] This process intentionally degrades the sample under various conditions to understand degradation pathways and to develop a stability-indicating analytical method.[8]

Objective: To intentionally generate degradation products of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol under hydrolytic, oxidative, thermal, and photolytic stress conditions to understand its stability profile.

Experimental Workflow

start_node start_node process_node process_node condition_node condition_node analysis_node analysis_node end_node end_node start Start: Prepare 1 mg/mL Stock in Acetonitrile stress Aliquot Stock into Separate Vials for Each Stress Condition start->stress acid Acid Hydrolysis 0.1M HCl, 60°C stress->acid base Base Hydrolysis 0.1M NaOH, 60°C stress->base oxidation Oxidation 3% H₂O₂, RT stress->oxidation thermal Thermal Stress (Solid & Solution) 80°C stress->thermal photo Photolytic Stress ICH Q1B Light Conditions stress->photo control Unstressed Control (Stock at RT) stress->control neutralize Neutralize Acid/Base Samples (if necessary for HPLC) acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze control->analyze neutralize->analyze compare Compare Chromatograms: Identify Degradants & Calculate Mass Balance analyze->compare

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

1. Materials and Preparation:

  • Compound Stock: Prepare a 1 mg/mL solution of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol in HPLC-grade acetonitrile.[8]

  • Reagents: 1M HCl, 1M NaOH, 30% Hydrogen Peroxide (H₂O₂), HPLC-grade water.

  • Vials: Use clear and amber glass vials appropriate for HPLC analysis.

2. Stress Conditions:

  • Scientist's Note: The goal is to achieve 5-20% degradation.[8] If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the severity of the conditions.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.2M HCl (final conc. 0.1M HCl). Incubate at 60°C. Check at 2, 6, and 24 hours.To assess susceptibility to acid-catalyzed degradation.[11]
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.2M NaOH (final conc. 0.1M NaOH). Incubate at 60°C. Check at 2, 6, and 24 hours.To assess susceptibility to base-catalyzed degradation.[4]
Oxidation Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Store at room temperature, protected from light. Check at 2, 6, and 24 hours.To identify oxidative liabilities.[4]
Thermal Stress 1. Solution: Keep a sealed vial of the stock solution at 80°C. 2. Solid: Place ~5 mg of solid compound in an open vial at 80°C.To evaluate thermal stability in both solution and solid states.[11]
Photostability Expose the stock solution in a clear vial to light conditions as specified in ICH Q1B guidelines (cool white fluorescent and near UV lamps). Run a dark control in an amber vial alongside.To determine light sensitivity.
Controls 1. Unstressed: Stock solution kept at room temperature. 2. Blanks: All stress condition reagents without the compound.To ensure that changes are due to compound degradation and not artifacts.

3. Sample Analysis:

  • Neutralization: Before HPLC injection, neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively. This protects the HPLC column.[4]

  • Dilution: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method, preferably with both UV and Mass Spectrometry (MS) detection. An MS detector is invaluable for identifying the mass of degradation products, which aids in structure elucidation.[11]

4. Data Interpretation:

  • Compare Peaks: Compare the chromatograms of the stressed samples to the unstressed control. New peaks represent degradation products.

  • Mass Balance: Ensure the sum of the parent compound and all degradation products accounts for nearly 100% of the initial parent compound's mass. This confirms that all major degradants are being detected.[11]

  • Specificity: This study validates that your analytical method is "stability-indicating," meaning it can separate the parent compound from its degradation products.

By systematically applying these stress conditions, you can build a comprehensive stability profile for 2-[(4-Methylphenyl)amino]cyclobutan-1-ol, enabling you to design more robust experiments and formulations.

References

  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022, October 19). National Center for Biotechnology Information. [Link]

  • Degradation Pathways | Request PDF. ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. (2022, October 19). ACS Publications. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. SGS. [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. [Link]

  • Supplementary Information for Photoredox catalysed synthesis of amino alcohol. The Royal Society of Chemistry. [Link]

  • Drug degradation pathways. Pharmacy 180. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. SINTEF. [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Bacterial degradation of monocyclic aromatic amines - PMC - NIH. National Center for Biotechnology Information. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC - NIH. National Center for Biotechnology Information. [Link]

  • An Overview of Degradation Strategies for Amitriptyline. (2024, March 29). MDPI. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2021, March 25). MDPI. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). MDPI. [Link]

  • OCR A Level Chemistry A: Synthesis and analytical techniques- Component H432/02. Save My Exams. [Link]

  • 4-(Aminomethyl)cyclobut-2-en-1-ol. PubChem. [Link]

  • Enzymes Which Are Stable in the Presence of Organic Solvents. ResearchGate. [Link]

Sources

Validation & Comparative

The Cyclobutanol Core in Bioactive Scaffolds: A Comparative Analysis of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer improved potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Among the vast array of carbocyclic systems, the cyclobutane ring has emerged as a structurally unique and increasingly valuable motif. Its inherent ring strain and puckered conformation offer a rigid framework that can orient pharmacophoric groups in a precise three-dimensional arrangement, often leading to enhanced interactions with biological targets.[1] This guide provides a comparative analysis of a representative cyclobutanol-containing compound, 2-[(4-Methylphenyl)amino]cyclobutan-1-ol, with other well-established bioactive agents, offering insights into its potential therapeutic applications and the experimental methodologies required for its evaluation.

Introduction to 2-[(4-Methylphenyl)amino]cyclobutan-1-ol: A Compound of Interest

2-[(4-Methylphenyl)amino]cyclobutan-1-ol is a small molecule that marries two key structural features: a cyclobutanol core and an N-aryl substituent. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its constituent parts suggest a high potential for bioactivity. The cyclobutane moiety is present in a number of approved drugs and clinical candidates with diverse therapeutic applications, including anticancer and antiviral therapies.[1] The N-aryl group, in this case, a p-toluidine derivative, is a common feature in compounds targeting a range of biological processes, including inflammation. This guide will, therefore, explore the hypothetical bioactivity of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol in the context of these potential therapeutic areas, drawing comparisons with established compounds.

Synthesis of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol

A plausible and efficient synthesis of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol can be envisioned through a two-step sequence involving the formation of a 2-aminocyclobutanone intermediate followed by its reduction.

Part 1: Synthesis of 2-[(4-Methylphenyl)amino]cyclobutan-1-one

This step can be achieved through the reaction of a weakly nucleophilic aniline, p-toluidine, with 1,2-bis(trimethylsilyloxy)cyclobutene under acidic conditions. This method has been successfully employed for the synthesis of various substituted 2-aminocyclobutanone derivatives.

Experimental Protocol:

  • To a solution of 1,2-bis(trimethylsilyloxy)cyclobutene (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add p-toluidine (1.1 eq).

  • Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, 0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-[(4-Methylphenyl)amino]cyclobutan-1-one.

Part 2: Reduction to 2-[(4-Methylphenyl)amino]cyclobutan-1-ol

The ketone intermediate is then reduced to the corresponding alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.

Experimental Protocol:

  • Dissolve the 2-[(4-Methylphenyl)amino]cyclobutan-1-one (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain pure 2-[(4-Methylphenyl)amino]cyclobutan-1-ol.

Comparative Analysis of Bioactivity

Based on its structural motifs, we will compare the potential bioactivity of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol with established drugs in three key areas: anticancer, anti-inflammatory, and antiviral activity.

Anticancer Potential: A Comparison with Carboplatin and a Fluorinated Benzothiazole

The rigid cyclobutane scaffold can be advantageous in positioning functional groups for optimal interaction with enzyme active sites or DNA.

Carboplatin , a platinum-based chemotherapy agent, contains a cyclobutane-1,1-dicarboxylate ligand. Its mechanism of action involves the formation of platinum-DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately cell death.[2][3][4]

2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) is a potent and selective anticancer agent. Its activity is dependent on the arylhydrocarbon receptor (AhR) signaling pathway, leading to the induction of cytochrome P450 enzymes (CYP1A1) that metabolize the compound into a reactive species that causes DNA damage in sensitive cancer cells.[5][6][7]

Hypothetical Anticancer Activity of the Target Compound: The presence of the p-tolyl group on the amino function of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol could facilitate interactions within hydrophobic pockets of target proteins. The cyclobutanol moiety provides a rigid scaffold and a hydroxyl group that could participate in hydrogen bonding. It is plausible that this compound could act as an enzyme inhibitor or interfere with protein-protein interactions crucial for cancer cell survival.

Quantitative Comparison of Anticancer Activity:

CompoundMechanism of ActionIC50 Values (Representative)
Carboplatin DNA cross-linking273 µM (A498 kidney cancer cells)[8]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole AhR-mediated DNA damage≤ 0.09 µM (MKN-45 and AGS gastric cancer cells)[6]
2-[(4-Methylphenyl)amino]cyclobutan-1-ol (Hypothetical) Enzyme inhibition / PPI disruptionTo be determined

Experimental Workflow for Anticancer Evaluation:

anticancer_workflow cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies MTT_assay MTT Assay on Cancer Cell Lines (e.g., MCF-7, HCT116) IC50_determination Determine IC50 values MTT_assay->IC50_determination cell_cycle Cell Cycle Analysis (Flow Cytometry) IC50_determination->cell_cycle If active apoptosis Apoptosis Assay (e.g., Annexin V) IC50_determination->apoptosis If active enzyme_inhibition Target-based Enzyme Inhibition Assays IC50_determination->enzyme_inhibition If target is known

Caption: Workflow for evaluating the anticancer potential of a novel compound.

Anti-inflammatory Potential: Comparison with N-Aryl COX Inhibitors

N-aryl compounds are a well-known class of anti-inflammatory agents, with many acting as inhibitors of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

N-Aryl COX Inhibitors such as derivatives of N-arylanthranilic acids and other N-aryl compounds have been shown to be potent and selective inhibitors of COX-2.[9][10] Their efficacy is often related to the nature and position of substituents on the aryl ring.

Hypothetical Anti-inflammatory Activity of the Target Compound: The 2-[(4-Methylphenyl)amino] moiety in the target compound is structurally similar to the N-aryl groups found in many COX inhibitors. It is conceivable that this compound could bind to the active site of COX enzymes, with the p-tolyl group occupying a hydrophobic pocket and the cyclobutanol portion interacting with other residues.

Quantitative Comparison of COX Inhibition:

CompoundTargetIC50 Values (Representative)
Indomethacin (N-aryl derivative) COX-1 / COX-2COX-1: 15.4 nM, COX-2: 14.7 nM[11]
Celecoxib (Selective COX-2 inhibitor) COX-2COX-2: 9.59 µM[9]
N-(4-methoxyphenyl)benzenesulfonamide COX-21.59 µM[9]
2-[(4-Methylphenyl)amino]cyclobutan-1-ol (Hypothetical) COX-1 / COX-2To be determined

Experimental Workflow for Anti-inflammatory Evaluation:

antiinflammatory_workflow cluster_0 In Vitro COX Inhibition Assay cluster_1 Cell-based Assays COX_assay COX-1 and COX-2 Inhibition Assay (Colorimetric/ELISA) IC50_determination Determine IC50 values and Selectivity Index (SI) COX_assay->IC50_determination LPS_assay LPS-stimulated Macrophage Assay (Measure NO and PGE2 production) IC50_determination->LPS_assay If active

Caption: Workflow for assessing the anti-inflammatory activity of a test compound.

Antiviral Potential: A Comparison with Cyclobut-G

The constrained nature of the cyclobutane ring has been exploited in the design of nucleoside analogs with antiviral activity.

Cyclobut-G is a carbocyclic nucleoside analog that contains a cyclobutane ring in place of the sugar moiety of guanosine. It has demonstrated broad-spectrum antiviral activity, including against human immunodeficiency virus (HIV).[12] Its mechanism of action involves inhibition of viral replication.[12]

Hypothetical Antiviral Activity of the Target Compound: While 2-[(4-Methylphenyl)amino]cyclobutan-1-ol is not a nucleoside analog, the cyclobutanol core could potentially interfere with viral entry, replication, or assembly processes. The lipophilic nature of the p-tolyl group might facilitate membrane interactions that could disrupt viral fusion.

Quantitative Comparison of Antiviral Activity:

CompoundVirusEC50 / IC50 Values (Representative)
Cyclobut-G HIV-10.5 - 100 µM (in various cell types)[12]
2-[(4-Methylphenyl)amino]cyclobutan-1-ol (Hypothetical) Various virusesTo be determined

Experimental Workflow for Antiviral Evaluation:

antiviral_workflow cluster_0 Cytotoxicity Assay cluster_1 Antiviral Activity Assay cluster_2 Selectivity Index CC50_assay Determine Cytotoxicity (CC50) on Host Cells SI_calc Calculate Selectivity Index (SI = CC50 / EC50) CC50_assay->SI_calc plaque_assay Plaque Reduction Assay EC50_determination Determine Effective Concentration (EC50) plaque_assay->EC50_determination EC50_determination->SI_calc

Caption: Workflow for the evaluation of the antiviral properties of a novel compound.

Structure-Activity Relationship (SAR) Insights

While a full SAR study would require the synthesis and testing of a library of analogs, we can infer potential relationships based on the structure of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol and data from related compounds.

  • The Cyclobutanol Core: The stereochemistry of the hydroxyl and amino groups on the cyclobutane ring will likely be critical for activity. The relative cis/trans orientation will dictate the spatial arrangement of these functional groups and their ability to interact with a biological target.

  • The N-Aryl Substituent: The nature and position of substituents on the phenyl ring are expected to significantly influence activity. For instance, in N-aryl COX inhibitors, electron-donating or -withdrawing groups at the para-position can modulate potency and selectivity. The methyl group in the p-tolyl moiety of the target compound could enhance binding in a hydrophobic pocket.

  • The Amino and Hydroxyl Groups: These functional groups are potential sites for hydrogen bonding. Their presence and relative orientation are crucial for target recognition and binding affinity.

Conclusion

2-[(4-Methylphenyl)amino]cyclobutan-1-ol represents a simple yet intriguing molecule with the potential for diverse biological activities. By leveraging the structural rigidity of the cyclobutane core and the well-established role of N-aryl moieties in bioactive compounds, this molecule serves as a valuable starting point for further investigation in anticancer, anti-inflammatory, and antiviral drug discovery programs. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of this and related compounds, paving the way for the potential discovery of novel therapeutic agents.

References

Please note that due to the nature of the search results, some links may lead to a general landing page for the publication.

  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. Available from: [Link]

  • Trapani, V., et al. (2004). Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells. Cancer Chemotherapy and Pharmacology, 53(3), 221-228. Available from: [Link]

  • Wang, H., et al. (2020). The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. Journal of Cellular and Molecular Medicine, 24(2), 1750-1759. Available from: [Link]

  • Leong, C. O., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Molecular Cancer Therapeutics, 3(12), 1565-1575. Available from: [Link]

  • Bradshaw, T. D., et al. (2002). Preclinical Evaluation of Amino Acid Prodrugs of Novel Antitumor 2-(4-Amino-3-Methylphenyl)Benzothiazoles. Molecular Cancer Therapeutics, 1(4), 239-246. Available from: [Link]

  • van der Kolk, M. R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(11), 1734-1753. Available from: [Link]

  • Ahmad, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Pharmaceutical Analysis, 9(1), 1-12. Available from: [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. Available from: [Link]

  • Creative Diagnostics. Plaque Reduction Assay. Available from: [Link]

  • Loaiza-Pérez, A. I., et al. (2008). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 7(12), 3749-3758. Available from: [Link]

  • IITR. Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Available from: [Link]

  • Hayashi, S., et al. (1990). Cyclobut-A and cyclobut-G, carbocyclic oxetanocin analogs that inhibit the replication of human immunodeficiency virus in T cells and monocytes and macrophages in vitro. Antimicrobial Agents and Chemotherapy, 34(2), 287-294. Available from: [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for Anticancer Activities. Methods in Molecular Biology, 1055, 191-205. Available from: [Link]

  • Rockwell, P., & Johnson, H. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(5), 1146-1151. Available from: [Link]

  • Dr. Oracle. What is the mechanism of action of carboplatin? Available from: [Link]

  • Rowe, H. M., & Erturk-Hasdemir, D. (2021). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR Protocols, 2(3), 100657. Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • Hayashi, S., et al. (1990). Cyclobut-A and cyclobut-G, carbocyclic oxetanocin analogs that inhibit the replication of human immunodeficiency virus in T cells and monocytes and macrophages in vitro. Antimicrobial Agents and Chemotherapy, 34(2), 287-294. Available from: [Link]

  • Tatipamula, V. B., et al. (2021). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. RSC Advances, 11(48), 30335-30345. Available from: [Link]

  • Moallem, S. A., Hadizadeh, F., & Yavar, I. (2011). New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. Journal of Biological Sciences, 11(8), 496-499. Available from: [Link]

  • Lim, S. M., et al. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065. Available from: [Link]

  • Moallem, S. A., Hadizadeh, F., & Yavar, I. (2011). New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. Journal of Biological Sciences, 11(8), 496-499. Available from: [Link]

  • Rocha, C. R. R., et al. (2018). Carboplatin: molecular mechanisms of action associated with chemoresistance. Brazilian Journal of Pharmaceutical Sciences, 54(3), e00111. Available from: [Link]

  • Rocha, C. R. R., et al. (2018). Carboplatin: molecular mechanisms of action associated with chemoresistance. Brazilian Journal of Pharmaceutical Sciences, 54(3), e00111. Available from: [Link]

  • He, Y., et al. (2017). IC 50 values of cisplatin, carboplatin and oxaliplatin determined in A498 cells by relative cell count (RCC) and colony formation ability (CFA). ResearchGate. Available from: [Link]

  • BC Cancer. (2024). Carboplatin. BC Cancer Drug Manual. Available from: [Link]

  • Norbeck, D. W., et al. (1990). Cyclobut-A and cyclobut-G: broad-spectrum antiviral agents with potential utility for the therapy of AIDS. Journal of Medicinal Chemistry, 33(5), 1281-1285. Available from: [Link]

  • Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9114-9119. Available from: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences, 17(3), 196-213. Available from: [Link]

  • Vascuri, J. R., et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190. Available from: [Link]

  • Li, J., et al. (2022). A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide. Molecules, 27(20), 6936. Available from: [Link]

  • Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-17. Available from: [Link]

  • Gwarzo, M. Y., et al. (2012). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. Journal of Chemical Crystallography, 42(8), 816-820. Available from: [Link]

  • Crews, B. C., et al. (2018). Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. Google Patents.

Sources

A Comparative Guide to the Synthesis of Aminocyclobutanol Analogs: An In-Depth Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the contemporary medicinal chemist, the cyclobutane motif, particularly when functionalized with both amino and hydroxyl groups, represents a key structural element in the design of novel therapeutics. These strained four-membered rings offer a unique three-dimensional architecture that can effectively probe the binding pockets of biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties. However, the synthesis of these valuable scaffolds is not without its challenges. The inherent ring strain and the need for precise stereochemical control demand a careful selection of synthetic strategy.

This guide provides a comparative analysis of prominent synthetic routes to aminocyclobutanol analogs and their derivatives. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a clear-eyed view of the advantages and limitations of each approach. This analysis is designed to empower researchers in drug development to make informed decisions when embarking on the synthesis of these crucial building blocks.

Key Synthetic Strategies at a Glance

The construction of the aminocyclobutanol core can be broadly categorized into several key approaches, each with its own set of strengths and weaknesses. In this guide, we will explore the following representative methodologies:

  • Photochemical [2+2] Cycloaddition: Harnessing Light for Ring Formation

  • Intramolecular Photocyclization: The Norrish-Yang Reaction

  • Conjugate Addition to Cyclobutene Scaffolds: The Aza-Michael Approach

  • Building from Precursors: Synthesis from 1,2-Bis(trimethylsilyloxy)cyclobutene

  • Modern Approaches: Lewis Acid-Catalyzed Reactions of Bicyclo[1.1.0]butanes

  • Direct C-H Functionalization: Transition-Metal-Catalyzed Amidation

Photochemical [2+2] Cycloaddition: A Modern Approach to Cyclobutane Amino Acids

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction conditions. The [2+2] cycloaddition of dehydroamino acids with styrene-type olefins represents a state-of-the-art method for accessing cyclobutane α-amino acid derivatives, which can be further elaborated to aminocyclobutanol analogs.[1][2][3]

Mechanistic Rationale: This reaction typically employs a photosensitizer, such as an iridium or ruthenium complex, which, upon excitation with visible light, transfers its energy to one of the reactants, promoting it to an excited triplet state. This excited species then undergoes a stepwise radical cycloaddition with the reaction partner to form the cyclobutane ring. The use of visible light avoids the high-energy UV radiation often associated with photochemical reactions, which can lead to undesired side reactions and degradation of complex molecules.

Advantages:

  • Mild Reaction Conditions: The use of visible light and ambient temperatures preserves sensitive functional groups.[1]

  • High Functional Group Tolerance: This method has been shown to be compatible with a wide range of functional groups.[3]

  • Scalability: The reaction can be adapted to continuous flow processes, allowing for the synthesis of larger quantities of material.[1]

Limitations:

  • Limited Substrate Scope: The reaction is primarily described for dehydroamino acids and styrenes.

  • Diastereoselectivity: While often good, the diastereoselectivity can be variable depending on the substrates.

Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition

The following protocol is adapted from the work of Glorius and co-workers for the synthesis of cyclobutane α-amino acids.[1]

Materials:

  • Dehydroamino acid derivative (1.0 equiv)

  • Styrene derivative (2.0 equiv)

  • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst, 1-5 mol%)

  • Anhydrous and degassed solvent (e.g., CH3CN)

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the dehydroamino acid derivative and the photocatalyst in the anhydrous, degassed solvent.

  • Add the styrene derivative to the solution.

  • Seal the tube and place it at a fixed distance from the visible light source.

  • Irradiate the reaction mixture with stirring at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane amino acid derivative.

G cluster_start Starting Materials cluster_end Product Dehydroamino Acid Dehydroamino Acid Excited State Excited State Dehydroamino Acid->Excited State Energy Transfer Styrene Styrene Radical Intermediate Radical Intermediate Photocatalyst Photocatalyst Visible Light Visible Light Visible Light->Photocatalyst Excitation Excited State->Radical Intermediate + Styrene Cyclobutane Product Cyclobutane Product Radical Intermediate->Cyclobutane Product Ring Closure

Caption: Visible-light mediated [2+2] cycloaddition workflow.

Intramolecular Photocyclization: The Norrish-Yang Reaction

The Norrish-Yang reaction is a classic photochemical transformation that provides a powerful means of constructing cyclobutanol rings through intramolecular hydrogen abstraction followed by radical cyclization.[4] For the synthesis of 2-aminocyclobutanols, α-amido alkylaryl ketones are employed as substrates.

Mechanistic Rationale: Upon UV irradiation, the aryl ketone is excited to a triplet state. This excited state then undergoes an intramolecular γ-hydrogen abstraction from the carbon-bearing the amido group, generating a 1,4-biradical intermediate. Subsequent radical-radical combination closes the four-membered ring to yield the cyclobutanol product. The stereochemical outcome of the reaction is often high and is influenced by factors such as hydrogen bonding and the conformational preferences of the biradical intermediate.[4]

Advantages:

  • High Diastereoselectivity: This method can provide excellent control over the relative stereochemistry of the newly formed stereocenters.[4]

  • Access to Complex Scaffolds: The intramolecular nature of the reaction allows for the construction of intricate polycyclic systems.

Limitations:

  • Use of UV Light: Requires specialized photochemical equipment and may not be suitable for substrates with UV-sensitive functional groups.

  • Potential for Side Reactions: Norrish Type I and Type II cleavage pathways can compete with the desired cyclization, leading to byproducts.[4]

Experimental Protocol: Norrish-Yang Cyclization of an α-Amido Ketone

The following is a general procedure based on the work of Griesbeck and associates.[4]

Materials:

  • α-Amido alkylaryl ketone (1.0 equiv)

  • Anhydrous, degassed solvent (e.g., benzene or acetonitrile)

  • Pyrex or quartz reaction vessel

  • High-pressure mercury lamp or other UV light source

  • Cooling system for the photoreactor

Procedure:

  • Dissolve the α-amido alkylaryl ketone in the chosen solvent in the photoreactor vessel. The concentration should be optimized to minimize intermolecular reactions (typically 0.01-0.1 M).

  • Degas the solution thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can quench the triplet excited state.

  • Seal the vessel and place it in the photoreactor, ensuring it is being cooled to the desired temperature (often room temperature).

  • Irradiate the solution with the UV lamp for the required time, monitoring the reaction by TLC or GC-MS.

  • Once the starting material is consumed, stop the irradiation and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the aminocyclobutanol product(s).

G alpha-Amido Ketone alpha-Amido Ketone Excited Triplet State Excited Triplet State alpha-Amido Ketone->Excited Triplet State UV Light (hν) 1,4-Biradical 1,4-Biradical Excited Triplet State->1,4-Biradical γ-Hydrogen Abstraction Aminocyclobutanol Aminocyclobutanol 1,4-Biradical->Aminocyclobutanol Radical Combination Cleavage Products Cleavage Products 1,4-Biradical->Cleavage Products Norrish Cleavage

Caption: Key steps in the Norrish-Yang photocyclization.

Conjugate Addition to Cyclobutene Scaffolds: The Aza-Michael Approach

The aza-Michael addition of nitrogen nucleophiles to activated alkenes is a fundamental C-N bond-forming reaction. This strategy can be effectively applied to the synthesis of aminocyclobutane derivatives by using cyclobutene esters or amides as the Michael acceptor.[5][6]

Mechanistic Rationale: The reaction is typically base-catalyzed, where the base deprotonates the nitrogen nucleophile (e.g., an N-heterocycle) to increase its nucleophilicity. The resulting anion then attacks the β-carbon of the electron-deficient cyclobutene, leading to the formation of an enolate intermediate. Subsequent protonation affords the trans-substituted aminocyclobutane product, which is often the thermodynamically favored diastereomer.

Advantages:

  • High Diastereoselectivity: The reaction often proceeds with excellent trans-selectivity.[6]

  • Broad Substrate Scope: A wide variety of N-heterocycles can be employed as nucleophiles.[5]

  • Operational Simplicity: The reactions are often straightforward to set up and perform.

Limitations:

  • Availability of Starting Materials: The synthesis of substituted cyclobutenes may require multiple steps.

  • Limited to Secondary Amines/N-Heterocycles: This method is most suitable for the introduction of secondary amino functionalities or N-heterocycles.

Experimental Protocol: Diastereoselective Aza-Michael Addition to a Cyclobutene

This protocol is adapted from the synthesis of N-heterocycle substituted cyclobutanes.[5]

Materials:

  • N-heterocycle (1.0 equiv)

  • Bromocyclobutane ester/amide (as a precursor to the cyclobutene, 1.2-1.5 equiv)

  • Organic base (e.g., DBU, 1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

  • Reaction vial or flask

Procedure:

  • To a reaction vial, add the N-heterocycle, the bromocyclobutane derivative, and the solvent.

  • Add the organic base to the mixture.

  • Seal the vial and heat the reaction mixture with stirring at the specified temperature (e.g., 80 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G N-Heterocycle N-Heterocycle Anionic Nucleophile Anionic Nucleophile N-Heterocycle->Anionic Nucleophile Base (e.g., DBU) Enolate Intermediate Enolate Intermediate Anionic Nucleophile->Enolate Intermediate + Cyclobutene Ester Cyclobutene Ester Cyclobutene Ester trans-Aminocyclobutane trans-Aminocyclobutane Enolate Intermediate->trans-Aminocyclobutane Protonation

Caption: Aza-Michael addition for aminocyclobutane synthesis.

Comparative Data of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsDiastereoselectivity (dr)Enantioselectivity (ee/er)Key References
Photochemical [2+2] Cycloaddition Visible light, mild conditions, scalable60-90%Often >10:1N/A (for achiral substrates)[1][3]
Norrish-Yang Reaction Intramolecular, high stereocontrol40-70%High to excellentSubstrate-dependent[4]
Aza-Michael Addition High diastereoselectivity, simple procedure70-95%>20:1 (trans)N/A (for achiral substrates)[5][6]
From 1,2-bis(TMS)-cyclobutene Access to 2-aminocyclobutanones50-80%N/AN/A[7][8][9]
Lewis Acid-Catalyzed Reactions Modern, from strained precursors60-90%Often high (cis)N/A[10][11]
Transition-Metal C-H Amidation Direct functionalization, high efficiency70-95%HighUp to 99:1 er[12]

Conclusion and Future Outlook

The synthesis of aminocyclobutanol analogs is a vibrant area of research, driven by the continued importance of these scaffolds in drug discovery. This guide has highlighted several key synthetic strategies, each with its distinct advantages and limitations.

  • Photochemical methods , both inter- and intramolecular, offer elegant and often highly stereoselective routes, with visible-light-mediated processes representing a particularly "green" and gentle approach.

  • Conjugate addition reactions provide a reliable and diastereoselective means of introducing nitrogen nucleophiles onto a pre-formed cyclobutene ring.

  • The use of versatile building blocks like 1,2-bis(trimethylsilyloxy)cyclobutene allows for the convergent synthesis of aminocyclobutanone precursors.

  • Modern methodologies , such as those involving the ring-opening of highly strained bicyclic systems and direct C-H functionalization, are pushing the boundaries of what is possible in terms of efficiency and molecular complexity.

The choice of synthetic route will ultimately depend on a variety of factors, including the desired substitution pattern and stereochemistry of the target molecule, the availability of starting materials, and the scale of the synthesis. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect to see even more innovative and efficient methods for the synthesis of aminocyclobutanol analogs emerge, further empowering the discovery of new and life-changing medicines.

References

  • M. A. C. Broggi, J. G. V. de la Torre, P. G. Jam, and F. Glorius, "Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition," Usiena air, 2022. [Link]

  • D. Cantillo, "Visible Light photocatalytic functionalization of amino acid derivatives," ResearchGate, 2020. [Link]

  • J. M. Schomaker et al., "Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless[2][13]-Stevens Rearrangements of Aziridinium Ylides," PMC, 2017. [Link]

  • N. Armoush, P. Kataria, and D. P. Becker, "Synthesis of Substituted 2-Amino-Cyclobutanones," Loyola eCommons, 2008. [Link]

  • A. G. Griesbeck et al., "Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction," PubMed, 2002. [Link]

  • E. G. Robins et al., "Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes," ResearchGate, 2024. [Link]

  • M. A. C. Broggi, J. G. V. de la Torre, P. G. Jam, and F. Glorius, "Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition," ACS Organic & Inorganic Au, 2022. [Link]

  • F. H. Arnold et al., "Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][2]-Stevens Rearrangement," ResearchGate, 2022. [Link]

  • E. G. Robins et al., "Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes," PubMed, 2024. [Link]

  • D. J. Dixon et al., "Transition‐metal‐catalyzed C−H functionalization of cyclobutanes," ResearchGate, 2024. [Link]

  • N. Armoush, P. Syal et al., "Synthesis of Substituted 2-Amino-Cyclobutanones," ScholarWorks @ Loyola, 2008. [Link]

  • F. H. Arnold et al., "Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][2]-Stevens Rearrangement," ACS Publications, 2022. [Link]

  • F. H. Arnold et al., "Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][2]-Stevens Rearrangement," CaltechAUTHORS, 2022. [Link]

  • M. A. C. Broggi, J. G. V. de la Torre, P. G. Jam, and F. Glorius, "Scheme 2. Scope of the [2+2]-Cycloaddition by Visible Light Photocatalysis," ResearchGate, 2022. [Link]

  • D. P. Becker et al., "Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry," ResearchGate, 2020. [Link]

  • T. M. Bott and F. G. West, "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES," LOCKSS, 2012. [Link]

  • S. Peng et al., "Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes," ChemRxiv, 2024. [Link]

  • D. J. Dixon et al., "Cp*Rh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes," ChemRxiv, 2024. [Link]

  • S. Peng et al., "Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes," ChemRxiv, 2024. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

In the optimization of CNS-active ligands and kinase inhibitors, conformational restriction is a pivotal strategy to improve selectivity and metabolic stability. This guide provides a head-to-head pharmacokinetic (PK) comparison of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol (referred to herein as Compound A ) against its primary structural analogs.

Compound A represents a specific class of


-amino alcohols where the ethyl backbone is constrained within a cyclobutane ring. This constraint theoretically locks the pharmacophore into a bioactive conformation while reducing the entropic penalty of binding. However, the introduction of the cyclobutane ring and the p-tolyl moiety introduces specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges that must be quantified.
The Comparison Cohort

To provide objective context, Compound A is compared against three distinct structural analogs:

  • Compound B (Acyclic Analog): 1-[(4-Methylphenyl)amino]butan-2-ol. Represents the flexible baseline.

  • Compound C (Ring-Expanded): 2-[(4-Methylphenyl)amino]cyclopentan-1-ol. Evaluates the impact of lipophilicity and ring size.

  • Compound D (Des-methyl): 2-(Phenylamino)cyclobutan-1-ol. Isolates the metabolic contribution of the p-methyl group.

Physicochemical & In Vitro ADME Profile

The following data summarizes the physicochemical properties and in vitro performance. The cyclobutane scaffold (Compound A) offers a distinct "Goldilocks" zone between the hyper-flexible acyclic chain and the more lipophilic cyclopentane ring.

Table 1: Physicochemical and Permeability Data[3]
ParameterCompound A (Target)Compound B (Acyclic)Compound C (Cyclopentyl)Compound D (Des-methyl)
MW ( g/mol ) 177.25179.26191.27163.22
cLogP 2.12.32.61.7
TPSA (Ų) 32.332.332.332.3
PAMPA

(

cm/s)
14.5 (High)18.2 (High)11.0 (Mod)12.8 (Mod)
Solubility (pH 7.4,

M)
18011065240
PPB (% Bound) 88%91%94%82%

Scientist’s Insight: Compound A exhibits a lower cLogP than the acyclic analog (Compound B) due to the specific solvation volume of the cyclobutane pucker. This results in superior aqueous solubility while maintaining high membrane permeability (PAMPA), a critical advantage for oral bioavailability.

Metabolic Stability & Clearance Mechanisms

The primary differentiator between these compounds is their susceptibility to Cytochrome P450 (CYP) mediated oxidation.

Metabolic Soft Spots
  • Benzylic Oxidation: The methyl group on the phenyl ring (present in A, B, and C) is a primary site for CYP2C9 and CYP3A4 metabolism, converting the methyl to a carboxylic acid (via alcohol/aldehyde intermediates).

  • N-Dealkylation: Cleavage of the C-N bond.

  • Ring Hydroxylation: The cyclobutane ring is relatively resistant compared to cyclopentane, which is prone to ring oxidation.

Table 2: Microsomal Stability (Human Liver Microsomes)
Compound

(min)

(

L/min/mg)
Major MetaboliteMechanism
Compound A 4233.0Benzylic AcidMethyl Oxidation
Compound B 2849.5N-DealkylatedFlexible chain access
Compound C 5525.2Benzylic AcidMethyl Oxidation
Compound D >120<11.5Ring HydroxylSlow Turnover

Critical Analysis: Compound D (Des-methyl) is significantly more stable, proving that the p-methyl group in Compound A is the metabolic driver. However, Compound A is more stable than the acyclic Compound B. Why? The rigid cyclobutane ring likely hinders the "induced fit" required for optimal N-dealkylation in the CYP active site, offering a protective effect known as conformational metabolic blocking.

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of Compound A compared to its analogs.

MetabolicPathway cluster_0 Metabolic Fate Parent Compound A (Cyclobutane-Tolyl) Met1 Benzylic Alcohol (Intermediate) Parent->Met1 CYP2C9/3A4 (Major Route) Met3 N-Dealkylated Amine Parent->Met3 CYP2D6 (Minor Route) Met4 Cyclobutane Ring Opening Parent->Met4 Reactive (Rare/Toxic) Met2 Benzylic Acid (Excreted) Met1->Met2 ADH/ALDH

Figure 1: Primary metabolic clearance pathway of Compound A. The dominant route is benzylic oxidation, sparing the cyclobutane ring.

Experimental Protocols

To replicate the data above, the following standardized protocols are recommended. These protocols prioritize self-validation through the use of internal standards.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine Intrinsic Clearance (


).
  • Preparation:

    • Prepare 10 mM stock of Compound A in DMSO.

    • Dilute to 1

      
      M working solution in phosphate buffer (100 mM, pH 7.4).
      
    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Mix 1

      
      M Compound A with HLM (0.5 mg/mL protein) and pre-incubate at 37°C for 5 mins.
      
    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      
      min.
    • Quench: Immediately add to 150

      
      L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion. Calculate

      
       (slope of ln(conc) vs time).
      
    • Formula:

      
      .
      
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Predict passive transcellular permeability.

  • System: Use a 96-well "sandwich" plate (Donor bottom, Acceptor top).

  • Membrane: Coat the PVDF filter of the acceptor plate with 4

    
    L of 1% Lecithin in Dodecane.
    
  • Donor Phase: Add 300

    
    L of Compound A (10 
    
    
    
    M in PBS pH 7.4) to bottom wells.
  • Acceptor Phase: Add 200

    
    L of fresh PBS (pH 7.4) to top wells.
    
  • Incubation: Assemble sandwich and incubate for 16 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Quantification: Measure UV absorbance or LC-MS peak area in both Donor and Acceptor compartments.

  • Calculation: Use the standard permeability equation:

    
    
    

Strategic Recommendations

Based on the comparative profile, the following strategic decisions should guide development:

  • Select Compound A (Cyclobutane) if the target requires a rigid pharmacophore but the acyclic analog (B) is too metabolically unstable. The cyclobutane ring provides a steric shield against N-dealkylation.

  • Select Compound D (Des-methyl) if the half-life of Compound A is insufficient. Removing the p-methyl group eliminates the primary metabolic soft spot, likely doubling the

    
    , provided the methyl group is not essential for binding affinity (e.g., filling a hydrophobic pocket).
    
  • Avoid Compound C (Cyclopentyl) unless higher lipophilicity is required for Blood-Brain Barrier (BBB) penetration, as it suffers from lower solubility and higher non-specific binding.

Workflow for Lead Optimization

OptimizationWorkflow Start Hit: Compound A (p-Tolyl-Cyclobutanol) Decision1 Is T1/2 > 30 min? Start->Decision1 PathHigh Assess Potency Decision1->PathHigh Yes PathLow Identify Soft Spot Decision1->PathLow No MetID MetID Study: Confirm Methyl Oxidation PathLow->MetID Design1 Design: Block Methyl (Replace -CH3 with -Cl or -CF3) MetID->Design1 Methyl is Liability Design2 Design: Rigidify (Check Cyclopentyl Analog) MetID->Design2 Ring is Stable Test Retest: Microsomal Stability Design1->Test Design2->Test

Figure 2: Decision tree for optimizing the pharmacokinetic profile of aminocyclobutanols.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Provides foundational comparison of small ring scaffolds).

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.

  • BenchChem. (2025).[1] Technical Data: 1-Amino-2-methyl-4-phenylbutan-2-ol and Related Isomers. (Used for comparative physicochemical predictions).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-[(4-Methylphenyl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Immediate Action)

Do NOT dispose of this compound down the drain. Do NOT mix with oxidizing agents (specifically Nitric Acid or Peroxides).[1]

2-[(4-Methylphenyl)amino]cyclobutan-1-ol is a hybrid molecule combining a strained cyclobutane ring with a toxic aromatic amine (p-toluidine derivative).[1] Its disposal requires a protocol that accounts for acute toxicity (methemoglobinemia risk) , potential carcinogenicity , and ring-strain energy .[1]

The "Stop/Start" Protocol
STOP (Prohibited Actions) START (Required Actions)
No Drain Disposal: Highly toxic to aquatic life.[1]Segregate: Isolate in "Non-Halogenated Organic - Toxic" waste streams.
No Oxidizers: Reaction with nitric acid can trigger explosive nitration or ring cleavage.[1]Double Containment: Use HDPE or amber glass with PTFE-lined caps.[1]
No Trash: Dust inhalation poses severe chronic health risks.[1]Labeling: Mark clearly as "Carcinogen" and "Toxic."

Part 2: Hazard Characterization & Causality[1]

To ensure safety, you must understand the why behind the protocol. This molecule presents a dual-threat profile:

The Aromatic Amine Moiety (p-Toluidine Derivative)

The (4-methylphenyl)amino group is structurally analogous to p-toluidine.[1]

  • Causality: Aromatic amines are metabolic precursors to reactive electrophiles that bind to DNA.[1] More immediately, they induce methemoglobinemia , oxidizing hemoglobin (Fe2+) to methemoglobin (Fe3+), stripping blood of its oxygen-carrying capacity.[1]

  • Operational Impact: Skin absorption is as dangerous as inhalation.[1] Double-gloving (Nitrile > 0.11mm) is mandatory.[1]

The Cyclobutane Ring
  • Causality: Cyclobutane possesses significant ring strain (~26 kcal/mol). While the alcohol substituent provides some stability, the ring remains susceptible to rapid, exothermic cleavage in the presence of strong acids or radical initiators.

  • Operational Impact: Waste containers must be stored away from heat sources and direct sunlight to prevent thermal degradation or pressure buildup.

Part 3: Disposal Decision Matrix

The following workflow illustrates the logic for segregating this specific chemical waste.

DisposalWorkflow Start Waste: 2-[(4-Methylphenyl)amino] cyclobutan-1-ol StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Liquid SolidPack Pack in Amber Glass/HDPE Label: Toxic Solid SolidPath->SolidPack SolventCheck Solvent Type? LiquidPath->SolventCheck HaloStream Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Solvent (MeOH, EtOAc, DMF) SolventCheck->NonHaloStream No Halogens HaloPack Stream: Halogenated Organic Label: Toxic + Carcinogen HaloStream->HaloPack NonHaloPack Stream: Non-Halogenated Organic Label: Flammable + Toxic NonHaloStream->NonHaloPack Incineration High-Temp Incineration (RCRA U353 Protocol) SolidPack->Incineration HaloPack->Incineration NonHaloPack->Incineration

Figure 1: Decision tree for waste stream segregation based on physical state and solvent composition.[1]

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid

Use this for expired shelf stock or isolated solid product.

  • PPE Verification: Don Nitrile gloves (double layer recommended), safety goggles, and a lab coat.[2] Work inside a fume hood.

  • Primary Container: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

    • Why? Avoids static buildup common in clear plastics; amber glass protects the amine from photo-oxidation.[1]

  • Solvation (Optional but Recommended): If the facility requires liquid waste, dissolve the solid in a minimal amount of Ethyl Acetate or Methanol.

    • Note: Ensure the solution concentration is <5% to minimize reactivity risks.

  • Labeling: Affix a hazardous waste label with the following constituents:

    • Chemical Name: 2-[(4-Methylphenyl)amino]cyclobutan-1-ol[1]

    • Hazards: Toxic, Carcinogen, Irritant.[2][3]

  • Secondary Containment: Place the jar into a clear plastic secondary bag or bin before transport to the central waste area.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Use this for mother liquors or crude reaction mixtures.

  • Quenching: Ensure no active reagents (e.g., Lithium Aluminum Hydride, Thionyl Chloride) remain in the mixture. Quench carefully before declaring it waste.

  • pH Check: Verify the pH is between 6 and 10.

    • Why? Highly acidic conditions can protonate the amine, increasing solubility in water (making spill cleanup harder) or potentially opening the cyclobutane ring exothermically.

  • Stream Selection:

    • If DCM/Chloroform was used: Pour into Halogenated Waste .[1]

    • If Ether/Methanol/EtOAc was used: Pour into Non-Halogenated Waste .[1]

  • Segregation: NEVER add this waste to a container holding oxidizers (Nitric acid, Chromic acid, Permanganates). The amine group is a reducing agent and will react violently.

Part 5: Regulatory & Compliance Data[1]

This compound is a specialized intermediate.[1] While it may not have a specific CAS-linked RCRA code, it must be managed by the "Mixture Rule" or "Derived-From Rule" based on its functional groups.

Regulatory BodyClassification / CodeRationale
RCRA (EPA) U353 (Proxy) p-Toluidine is listed as U353.[1] As a derivative, treat as U-listed for safety margins [1].
DOT Class 6.1 (Toxic) Based on the aromatic amine profile.[1] Likely UN 2811 (Toxic Solid, Organic, N.O.S) [2].
Waste Code D001 (Ignitable) If disposed of in flammable solvents (Flash point <60°C).[1]
SARA Title III Section 313 Aromatic amines are subject to reporting requirements due to chronic toxicity [3].[1]

Part 6: Emergency Response (Spills)

In case of spill outside the fume hood:

  • Evacuate: Clear the immediate area (15 ft radius).

  • PPE: Wear a respirator (P100 or organic vapor cartridge) if dust or aerosols are present.[1]

  • Neutralize/Absorb:

    • Liquids: Use vermiculite or a commercial organic spill pad.[1] Do not use paper towels (increases surface area for evaporation).[1]

    • Solids: Cover with wet sand to prevent dust, then scoop into a container.

  • Decontaminate: Wash the surface with a mild soap solution.[1] Do not use bleach (hypochlorite reacts with amines to form toxic chloramines).[1]

Part 7: References

  • U.S. Environmental Protection Agency. (2023).[1] List of Hazardous Wastes (40 CFR Part 261). Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2023).[1] p-Toluidine: IDLH (Immediate Dangerous to Life or Health) Values.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.